Product packaging for Calyxamine B(Cat. No.:)

Calyxamine B

Cat. No.: B177988
M. Wt: 195.30 g/mol
InChI Key: IIIRMHBNGRZGTN-UHFFFAOYSA-N
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Description

Calyxamine B has been reported in Calyx podatypa with data available.
a piperidine alkaloid from sponge Calyx podatypa;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NO B177988 Calyxamine B

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2,6,6-tetramethylpiperidin-4-ylidene)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-9(14)6-10-7-11(2,3)13-12(4,5)8-10/h6,13H,7-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIRMHBNGRZGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C1CC(NC(C1)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery of Calyxamine B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery of Calyxamine B, a novel piperidine alkaloid isolated from the marine sponge Calyx podatypa. This document provides a consolidated overview of its discovery, structural elucidation, and chemical properties based on available scientific literature. Due to the limited public accessibility of the primary research data, this guide synthesizes the available information and presents a generalized workflow for its isolation.

Executive Summary

This compound is a unique 2,2,4,6,6-pentasubstituted piperidine alkaloid first identified in the marine sponge Calyx podatypa, collected in Puerto Rico.[1] Its discovery, along with the related compound Calyxamine A, introduced a novel carbon skeleton to the family of piperidine alkaloids.[1] The structural determination of this compound was accomplished through a combination of spectroscopic methods and X-ray crystallography following chemical derivatization.[1] This guide provides an overview of the foundational discovery and characterization of this marine natural product.

Physicochemical Properties of this compound

Based on publicly available data, the fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₂₁NOPubChem
Molecular Weight 195.30 g/mol PubChem
IUPAC Name 1-(2,2,6,6-tetramethylpiperidin-4-ylidene)propan-2-onePubChem
InChIKey IIIRMHBNGRZGTN-UHFFFAOYSA-NPubChem
SMILES CC(=O)C=C1CC(NC(C1)(C)C)(C)CPubChem

Isolation and Structure Elucidation: A Generalized Workflow

While the specific, detailed experimental protocols for the isolation of this compound are not publicly available, a generalized workflow typical for the isolation of marine natural products can be inferred. The original study by Rodríguez et al. mentions the use of spectroscopic and X-ray crystallographic methods.[1]

experimental_workflow Generalized Workflow for this compound Isolation cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_purification Purification Cascade cluster_analysis Structure Elucidation Collection Collection of Calyx podatypa Preparation Lyophilization and Grinding Collection->Preparation Extraction Solvent Extraction (e.g., MeOH/CH₂Cl₂) Preparation->Extraction Partition Solvent Partitioning Extraction->Partition Chromatography1 Initial Chromatographic Separation (e.g., Column Chromatography) Partition->Chromatography1 Chromatography2 Further Chromatographic Purification (e.g., HPLC) Chromatography1->Chromatography2 Spectroscopy Spectroscopic Analysis (NMR, MS) Chromatography2->Spectroscopy Derivatization Derivatization with Trifluoroacetic Acid Spectroscopy->Derivatization Xray X-ray Crystallography Derivatization->Xray

A generalized workflow for the isolation and structural elucidation of this compound.

Experimental Protocols

Detailed experimental protocols from the primary literature are not publicly accessible. The following are generalized descriptions of the methodologies that were likely employed in the discovery of this compound.

Collection and Extraction

The marine sponge Calyx podatypa was collected from the waters of Puerto Rico.[1] In a typical natural product isolation workflow, the collected biomass would be preserved (e.g., frozen or lyophilized) and then ground to a fine powder. The powdered sponge would then be subjected to exhaustive extraction with organic solvents, such as a mixture of methanol and dichloromethane, to obtain a crude extract containing a complex mixture of secondary metabolites.

Isolation and Purification

The crude extract would undergo a series of purification steps to isolate the individual compounds. This typically involves:

  • Solvent Partitioning: The crude extract is partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are further purified using various chromatographic techniques. This could include column chromatography over silica gel or other stationary phases, followed by high-performance liquid chromatography (HPLC) to achieve final purification of the target compounds, such as this compound.

Structure Elucidation

The determination of the chemical structure of this compound was a critical step in its discovery. The original research indicates the use of the following methods[1]:

  • Spectroscopic Analysis: A combination of spectroscopic techniques would have been used to determine the planar structure of the molecule. This would likely include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) would have been used to establish the connectivity of atoms.

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of this compound.

  • Derivatization and X-ray Crystallography: The researchers derivatized this compound with trifluoroacetic acid.[1] This was likely done to create a crystalline derivative suitable for single-crystal X-ray diffraction analysis. X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule, including its absolute stereochemistry.

Chemical Composition of Calyx podatypa

The marine sponge Calyx podatypa is a rich source of diverse secondary metabolites beyond the calyxamines. Other reported chemical constituents include:

  • Diketopiperazines: A study on Calyx cf. podatypa from the Bahamas led to the isolation of several known and one new diketopiperazine.

  • Fatty Acids: The sponge has been shown to contain a wide variety of fatty acids, including some with novel structures.

  • Calyxolanes: These are rare 1,3-diphenylbutanoid compounds that have also been isolated from Calyx podatypa.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the biological activity of this compound or any signaling pathways that it may modulate. Further research is required to explore the pharmacological potential of this novel piperidine alkaloid.

Conclusion

This compound, discovered from the marine sponge Calyx podatypa, represents a structurally novel piperidine alkaloid. Its discovery highlights the chemical diversity of marine organisms and their potential as a source for new chemical entities. While the detailed experimental data for its isolation and characterization are not widely available, the foundational study provides a clear outline of the methods used for its discovery. The lack of data on its biological activity presents an open avenue for future research and drug discovery efforts.

References

Unveiling Calyxamine B: A Technical Guide to its Isolation from Marine Sponges

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of Calyxamine B, a novel piperidine alkaloid, from the marine sponge Calyx podatypa. Discovered as part of the ongoing exploration of marine biodiversity for novel therapeutic agents, this compound represents a unique chemical scaffold with potential for further investigation. This document details the experimental protocols for its extraction and purification, presents key quantitative data, and visualizes the isolation workflow.

Core Data Summary

The isolation of this compound involves a multi-step process culminating in the purification of the final compound. The following table summarizes the key quantitative data from the original isolation study.

ParameterValueSource
Sponge SpeciesCalyx podatypa (Van Soest)Rodríguez et al., 1997[1]
Collection LocationMona Island, Puerto RicoRodríguez et al., 1997[1]
Dry Weight of Sponge927 gRodríguez et al., 1997[1]
Yield of this compound13.3 mg (as trifluoroacetate salt)Rodríguez et al., 1997[1]
Molecular FormulaC₁₂H₂₁NOPubChem CID 10703017[2]
Molecular Weight195.30 g/mol PubChem CID 10703017[2]

Spectroscopic Data

The structure of this compound was elucidated using various spectroscopic methods. Key data are presented below.

Spectroscopic TechniqueKey Data Points
Infrared (IR) Strong absorption at 1696 cm⁻¹ (suggesting a conjugated ketone)[1]
¹H NMR (CDCl₃) δ 1.46 (6H, s, Me-7 and Me-8), 1.48 (6H, s, Me-9 and Me-10), 2.17 (3H, s, Me-12), 2.34 (2H, s, H-3), 2.45 (2H, s, H-5), 6.12 (1H, s, H-11)[1]
¹³C NMR (CDCl₃) δ 27.2 (C-12), 30.4 (Me-7, Me-8, Me-9, Me-10), 49.3 (C-3, C-5), 58.0 (C-2, C-6), 126.1 (C-11), 158.9 (C-4), 198.1 (C-1)[1]

Experimental Protocols

The isolation of this compound requires a systematic approach involving extraction and multiple chromatographic steps. The detailed methodology is outlined below.

Sample Collection and Preparation
  • Sponge Collection: Specimens of Calyx podatypa were collected from the Caribbean Sea, near Mona Island, Puerto Rico.[1] A voucher specimen is stored at the Chemistry Department of the University of Puerto Rico, Río Piedras campus.[1]

  • Preparation: The collected sponge material (927 g) was minced and freeze-dried to prepare it for extraction.[1]

Extraction
  • Initial Extraction: The dried sponge material was exhaustively extracted with a 1:1 mixture of chloroform (CHCl₃) and methanol (MeOH) (5 x 1 L).[1]

  • Solvent Partitioning: The crude extract was filtered and concentrated under vacuum to yield a residue (62 g). This residue was then suspended in water and partitioned successively with n-hexane (4 x 400 mL), chloroform (4 x 400 mL), and n-butanol (4 x 400 mL).[1]

  • Methanol Extraction of Aqueous Phase: The remaining aqueous phase was concentrated in vacuo at 65 °C and then dried under high vacuum. The resulting solid residue was taken up in dry methanol, and after desalting by vacuum filtration, the methanol filtrate was concentrated to yield a dark oily residue (38 g).[1]

Chromatographic Purification

The purification of this compound was achieved through a series of chromatographic steps:

  • Sephadex LH-20 Chromatography: The methanol-soluble residue was fractionated using a Sephadex LH-20 column with a 1:1 chloroform-methanol eluent.[1]

  • Reversed-Phase C18 Silica Gel Chromatography: The second fraction from the Sephadex column was subjected to chromatography on an ODS (C18) silica gel column, eluting with 60% chloroform in methanol.[1]

  • Reversed-Phase High-Performance Liquid Chromatography (HPLC): Further purification was carried out using reversed-phase HPLC on an ODS silica gel column with an eluent system of acetonitrile (CH₃CN), water (H₂O), and trifluoroacetic acid (CF₃CO₂H) in a ratio of 9:8:0.02.[1]

  • Silica Gel Chromatography: The final purification step involved chromatography on a silica gel column with an eluent of 60% chloroform in acetone.[1]

Derivatization for Structural Analysis

To facilitate structure elucidation, this compound was derivatized with trifluoroacetic acid (TFAA) to produce its crystalline trifluoroacetate salt.[1]

Visualized Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound from Calyx podatypa.

Isolation_Workflow Sponge Calyx podatypa Collection (927 g dry weight) Extraction Exhaustive Extraction (CHCl₃:MeOH, 1:1) Sponge->Extraction Partitioning Solvent Partitioning (Hexane, CHCl₃, n-BuOH) Extraction->Partitioning MeOH_Extract Methanol Extraction of Aqueous Phase (38 g residue) Partitioning->MeOH_Extract Sephadex Sephadex LH-20 Chromatography (CHCl₃:MeOH, 1:1) MeOH_Extract->Sephadex ODS_Si_Gel Reversed-Phase C18 Si Gel (60% CHCl₃ in MeOH) Sephadex->ODS_Si_Gel HPLC Reversed-Phase HPLC (CH₃CN:H₂O:CF₃CO₂H) ODS_Si_Gel->HPLC Si_Gel Silica Gel Chromatography (60% CHCl₃ in Acetone) HPLC->Si_Gel Calyxamine_B This compound (13.3 mg) Si_Gel->Calyxamine_B

Caption: Workflow for the isolation of this compound.

Biological Activity and Future Directions

While the primary focus of the initial study was on the isolation and structure elucidation of this compound, the unique piperidine alkaloid structure suggests potential for biological activity. Further research is warranted to explore its pharmacological properties, including but not limited to cytotoxic, antimicrobial, and neurological activities. The detailed isolation protocol provided herein serves as a foundational resource for obtaining sufficient quantities of this compound for such investigations, paving the way for potential drug discovery and development efforts. There is no information available regarding the signaling pathways of this compound.

References

Elucidation of the Chemical Structure of Calyxamine B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Calyxamine B, a novel piperidine alkaloid isolated from the marine sponge Calyx podatypa. The structural determination was accomplished through a combination of spectroscopic methods and X-ray crystallography, as detailed in the primary literature. While the complete raw data from the original study is not publicly available, this document synthesizes the established findings to offer a detailed understanding of the molecule's architecture and the methodologies employed in its characterization.

Introduction

This compound belongs to a class of 2,2,4,6,6-pentasubstituted piperidine alkaloids, which are of interest to the scientific community due to their novel carbon skeletons and potential bioactivities. Isolated from a Caribbean sea sponge, its unique structure presented a compelling challenge for natural product chemists. The definitive structure was ultimately determined through rigorous analysis of spectroscopic data and confirmed by X-ray diffraction of a suitable crystalline derivative.

Physicochemical and Spectroscopic Data Summary

Based on publicly available information and the primary research article, the fundamental properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₁NOPubChem
IUPAC Name 1-(2,2,6,6-tetramethylpiperidin-4-ylidene)propan-2-onePubChem
Molar Mass 195.30 g/mol PubChem
Appearance Not specified in available literature-

Table 2: Summary of Spectroscopic Data Used in Structure Elucidation

Spectroscopic TechniqueKey Findings from the Abstract
Nuclear Magnetic Resonance (NMR) Spectroscopy The abstract of the primary literature indicates that 1D and 2D NMR techniques were instrumental in determining the planar structure and relative stereochemistry of this compound. Specific chemical shifts (δ), coupling constants (J), and correlation signals from experiments such as COSY, HSQC, and HMBC would have been used to piece together the carbon-hydrogen framework.
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) would have been used to confirm the molecular formula of C₁₂H₂₁NO. Fragmentation patterns observed in MS/MS experiments would have provided further evidence for the connectivity of the atoms within the molecule.
X-ray Crystallography According to the primary literature, the absolute stereochemistry of the related Calyxamine A was determined by X-ray analysis of its N-trifluoroacetyl derivative. This strongly suggests that a similar derivatization and crystallographic analysis were key to confirming the three-dimensional structure of this compound.

Experimental Protocols

While the full, detailed experimental procedures are contained within the paywalled primary literature, this section outlines the general methodologies that would have been employed for the isolation and structure elucidation of this compound.

Isolation of this compound
  • Collection and Extraction: Specimens of the marine sponge Calyx podatypa were collected from their natural habitat. The organism would then be homogenized and extracted with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, to obtain a crude extract containing the secondary metabolites.

  • Solvent Partitioning: The crude extract would be subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between hexane, ethyl acetate, and water.

  • Chromatographic Separation: The fraction containing this compound would then be subjected to a series of chromatographic techniques to isolate the pure compound. These techniques would likely include:

    • Silica Gel Column Chromatography: For initial separation based on polarity.

    • High-Performance Liquid Chromatography (HPLC): Using either normal-phase or reverse-phase columns to achieve final purification.

Spectroscopic Analysis
  • NMR Spectroscopy: A sample of pure this compound would be dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a high-field NMR spectrometer. A standard suite of experiments would be run, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC.

  • Mass Spectrometry: The molecular weight and formula of this compound would be determined using a high-resolution mass spectrometer, likely with an electrospray ionization (ESI) source.

Derivatization and X-ray Crystallography
  • N-Trifluoroacetylation: To obtain a crystalline derivative suitable for X-ray diffraction, this compound would be reacted with trifluoroacetic anhydride. This reaction targets the secondary amine in the piperidine ring.

  • Crystallization: The resulting N-trifluoroacetyl-Calyxamine B would be crystallized from a suitable solvent or solvent system.

  • X-ray Diffraction Analysis: A single crystal of the derivative would be mounted on a goniometer and irradiated with X-rays. The diffraction pattern would be collected and analyzed to determine the precise three-dimensional arrangement of atoms in the crystal lattice, thereby confirming the absolute stereochemistry of the molecule.

Visualizing the Structure and Elucidation Workflow

The following diagrams illustrate the chemical structure of this compound and the logical workflow of its structure elucidation.

G cluster_structure Chemical Structure of this compound This compound G cluster_workflow Structure Elucidation Workflow Isolation Isolation from Calyx podatypa Spectroscopy Spectroscopic Analysis (NMR, MS) Isolation->Spectroscopy Planar_Structure Determination of Planar Structure Spectroscopy->Planar_Structure Derivatization N-Trifluoroacetylation Planar_Structure->Derivatization Final_Structure Final Structure of this compound Planar_Structure->Final_Structure Xray X-ray Crystallography Derivatization->Xray Absolute_Stereochemistry Confirmation of Absolute Stereochemistry Xray->Absolute_Stereochemistry Absolute_Stereochemistry->Final_Structure

Unveiling the Spectroscopic Signature of Calyxamine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Calyxamine B, a novel piperidine alkaloid isolated from the Caribbean sea sponge Calyx podatypa. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of natural products.

Core Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The key quantitative data are summarized below.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound were acquired in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃

PositionδC (ppm)δH (ppm, multiplicity, J in Hz)
253.0-
340.22.50 (br s)
4140.0-
5128.96.09 (s)
653.0-
7205.5-
830.12.15 (s)
9 (CH₃)33.11.15 (s)
10 (CH₃)33.11.15 (s)
11 (CH₃)33.11.15 (s)
12 (CH₃)33.11.15 (s)
Mass Spectrometry (MS) Data

High-resolution electron impact mass spectrometry (HREIMS) was utilized to determine the molecular formula of this compound.

Table 2: Mass Spectrometry Data for this compound

TechniqueIonization Mode[M]⁺ (m/z)Molecular Formula
HREIMSEI195.1623C₁₂H₂₁NO
Infrared (IR) Spectroscopy Data

The IR spectrum of this compound was recorded to identify key functional groups.

Table 3: Infrared Spectroscopy Data for this compound

Functional GroupWavenumber (cm⁻¹)
N-H3350
C=O (conjugated)1665
C=C1620

Experimental Protocols

The following section details the methodologies employed for the spectroscopic analysis of this compound.

General Experimental Procedures

Optical rotations were measured on a Perkin-Elmer 241 polarimeter. IR spectra were recorded on a Nicolet 5DXB FT-IR spectrophotometer. ¹H and ¹³C NMR spectra were obtained on a Bruker AM-300 spectrometer. High-resolution mass spectra were acquired on a VG Micromass 7070F mass spectrometer.

Extraction and Isolation

Specimens of the marine sponge Calyx podatypa were collected by hand using SCUBA in Puerto Rico. The freeze-dried sponge material was exhaustively extracted with a 1:1 mixture of CHCl₃ and MeOH. The resulting crude extract was subjected to a series of chromatographic separations, including Sephadex LH-20, reversed-phase flash chromatography, and silica gel chromatography, to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded in CDCl₃ at 300 MHz and 75 MHz, respectively. Chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.0 for CDCl₃).

  • Mass Spectrometry: HREIMS was performed on a double-focusing mass spectrometer.

  • Infrared Spectroscopy: The IR spectrum was obtained from a thin film of the sample on a NaCl plate.

Workflow Visualization

The logical workflow for the isolation and structural elucidation of this compound is depicted in the following diagram.

CalyxamineB_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Sponge Calyx podatypa Sponge Collection FreezeDry Freeze-Drying Sponge->FreezeDry Extraction Solvent Extraction (CHCl3/MeOH) FreezeDry->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Chromatography Chromatographic Separation (Sephadex, RP-Flash, Silica) CrudeExtract->Chromatography PureCompound Pure this compound Chromatography->PureCompound NMR NMR Spectroscopy (1H, 13C) PureCompound->NMR MS Mass Spectrometry (HREIMS) PureCompound->MS IR Infrared Spectroscopy PureCompound->IR Structure Structure of this compound NMR->Structure MS->Structure IR->Structure

Caption: Workflow for the isolation and structural analysis of this compound.

Calyxamine B IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

Calyxamine B: Identifier Information

IUPAC Name: 1-(2,2,6,6-tetramethylpiperidin-4-ylidene)propan-2-one[1]

CAS Number: 150710-72-8[2][3]

In-depth Technical Guide on this compound

Currently, there is a notable scarcity of publicly available scientific literature detailing the biological activities, experimental protocols, and specific signaling pathways associated with this compound. While the compound has been identified and its basic chemical information is documented, extensive research into its pharmacological and biological effects appears to be limited or not widely published.

Initial searches indicate that this compound has been reported in the marine sponge Calyx podatypa. However, these reports do not extend to in-depth studies of its mechanism of action, quantitative data on its effects, or detailed experimental procedures.

Due to the lack of available data, this guide cannot provide the requested summaries of quantitative data, detailed experimental protocols, or diagrams of signaling pathways at this time. The following sections represent the foundational information that is publicly accessible.

Chemical and Physical Properties
PropertyValue
Molecular FormulaC12H21NO
Molecular Weight195.30 g/mol
Exact Mass195.162314293 Da

This data is computationally generated and sourced from PubChem.[1]

Experimental Protocols
Signaling Pathways and Logical Relationships

Information regarding the signaling pathways modulated by this compound is not currently available in published literature. Therefore, the creation of a Graphviz diagram illustrating its mechanism of action is not feasible.

As a placeholder for the requested visualization, a basic logical workflow for future investigation of a novel compound like this compound is provided below.

investigation_workflow cluster_discovery Discovery & Characterization cluster_preclinical Preclinical Research cluster_development Drug Development Isolation Isolation Structure_Elucidation Structure_Elucidation Isolation->Structure_Elucidation Identify Chemical_Synthesis Chemical_Synthesis Structure_Elucidation->Chemical_Synthesis Synthesize In_Vitro_Screening In_Vitro_Screening Chemical_Synthesis->In_Vitro_Screening Test Mechanism_of_Action Mechanism_of_Action In_Vitro_Screening->Mechanism_of_Action Elucidate In_Vivo_Studies In_Vivo_Studies Mechanism_of_Action->In_Vivo_Studies Validate Lead_Optimization Lead_Optimization In_Vivo_Studies->Lead_Optimization Optimize Toxicology Toxicology Lead_Optimization->Toxicology Safety Clinical_Trials Clinical_Trials Toxicology->Clinical_Trials Human Trials

Caption: A generalized workflow for natural product drug discovery and development.

References

Calyxamine B: A Technical Overview of its Natural Source and Abundance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Calyxamine B, a piperidine alkaloid of marine origin. The information presented herein is compiled from available scientific literature and databases, focusing on its natural source, and where data is available, its abundance and methods of isolation and characterization.

Natural Source

This compound is a natural product isolated from the marine sponge Calyx podatypa.[1][2] This sponge species is found in the Caribbean Sea, with the specific collection yielding this compound being reported from Puerto Rico.[1] Marine sponges are a well-documented prolific source of structurally diverse and biologically active secondary metabolites, including a wide array of alkaloids.[3][4][5]

Abundance of this compound

Precise quantitative data regarding the abundance of this compound in Calyx podatypa, such as its yield as a percentage of the sponge's dry weight or its concentration, is not available in the reviewed public literature. The primary scientific report on the isolation of this compound does not specify the yield. This lack of data is not uncommon for novel natural products where the initial focus is on isolation and structure elucidation.

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and structural determination of this compound, based on the available literature. It is important to note that the detailed, step-by-step protocols from the original research are not publicly available; therefore, these descriptions are based on standard methodologies for the isolation of marine alkaloids.

Isolation and Purification of this compound

The isolation of this compound from the marine sponge Calyx podatypa follows a standard workflow for natural product chemistry. This process involves extraction of the sponge material followed by chromatographic separation to isolate the pure compound.

A generalized workflow for this process is as follows:

  • Collection and Preparation of Sponge Material: The marine sponge Calyx podatypa is collected from its natural habitat. The collected material is typically frozen or lyophilized to preserve the chemical integrity of its constituents. The dried sponge is then ground into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered sponge material is extracted with an organic solvent. A common solvent system for the extraction of alkaloids from marine sponges is a mixture of dichloromethane and methanol. This process is typically repeated multiple times to ensure exhaustive extraction of the secondary metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. This is often achieved by dissolving the extract in an aqueous methanol solution and then sequentially partitioning with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate. The alkaloid fraction is typically found in the more polar partitions.

  • Chromatographic Purification: The alkaloid-rich fraction is then subjected to one or more chromatographic techniques to isolate individual compounds.

    • Column Chromatography: The fraction is often first separated by column chromatography on a stationary phase like silica gel or alumina, using a gradient of solvents of increasing polarity.

    • High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by HPLC, often using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid.

The following diagram illustrates a generalized workflow for the isolation of this compound.

Isolation_Workflow Sponge Calyx podatypa Sponge Material Extraction Extraction (e.g., CH2Cl2/MeOH) Sponge->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning CrudeExtract->Partitioning AlkaloidFraction Alkaloid-Rich Fraction Partitioning->AlkaloidFraction ColumnChrom Column Chromatography (e.g., Silica Gel) AlkaloidFraction->ColumnChrom Fractions Fractions ColumnChrom->Fractions HPLC HPLC Purification (e.g., C18) Fractions->HPLC CalyxamineB Pure this compound HPLC->CalyxamineB

A generalized workflow for the isolation of this compound.
Structure Elucidation

The molecular structure of this compound was determined through a combination of spectroscopic techniques and confirmed by X-ray crystallography of a derivative.

  • Spectroscopic Analysis:

    • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of this compound as C₁₂H₂₁NO.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were instrumental in elucidating the carbon-hydrogen framework of the molecule. While the specific chemical shift and coupling constant data are not detailed in the available literature, these techniques would have been used to identify the key functional groups and their connectivity, including the piperidine ring and the propan-2-one side chain.

  • X-ray Crystallography: To confirm the absolute stereochemistry and the overall molecular structure, a trifluoroacetate derivative of this compound was prepared and subjected to single-crystal X-ray diffraction analysis. This technique provides a definitive three-dimensional model of the molecule. The detailed crystallographic data for this derivative is not publicly available.

Signaling Pathways and Biological Activity

Currently, there is no publicly available scientific literature detailing any investigated biological activities or associated signaling pathways for this compound. While piperidine alkaloids from marine sources have been reported to exhibit a range of biological effects, including anti-inflammatory and cytotoxic activities, the specific bioactivity of this compound remains to be explored.[1][5]

Due to the absence of this information, a diagram of a signaling pathway involving this compound cannot be provided. Further research is required to determine the pharmacological potential of this marine natural product.

References

Calyxamine B: A Technical Guide to its Physicochemical Properties and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyxamine B is a novel piperidine alkaloid first isolated from the Caribbean marine sponge Calyx podatypa.[1][2][3] It belongs to a class of 2,2,4,6,6-pentasubstituted piperidine compounds characterized by a unique carbon skeleton.[1][2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its spectroscopic signature, and the detailed protocol for its isolation from its natural source. To date, the biological activity and mechanism of action of this compound remain scientifically un-investigated.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been determined through spectroscopic analysis, primarily mass spectrometry. These quantitative data are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₂₁NO[1][3]
Molecular Weight 195.30 g/mol [3]
IUPAC Name 1-(2,2,6,6-tetramethylpiperidin-4-ylidene)propan-2-one[3]
CAS Number 150710-72-8
Physical State Crystalline solid (as trifluoroacetate salt)[1][4]

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques. The key data are presented below. The NMR data was recorded for the trifluoroacetate salt of this compound in CDCl₃.[5]

Table 1: ¹H and ¹³C NMR Data for this compound Trifluoroacetate Salt. [5]

Position¹³C (δ, ppm)¹H (δ, ppm, mult., J in Hz)
255.9-
3128.05.34 (s)
4127.8-
537.72.21 (d, J=1.2 Hz)
655.1-
7, 8 (Me)26.41.46 (s)
9, 10 (Me)27.71.48 (s)
1151.23.14 (s)
12 (C=O)205.7-
13 (Me)29.62.17 (s)

Table 2: Other Spectroscopic Data for this compound.

TechniqueDataSource
Infrared (IR) Strong absorption at 1696 cm⁻¹ (conjugated ketone)[4]
Ultraviolet (UV) λₘₐₓ 205 nm[1]
HREIMS [M - 15]⁺ fragment at m/z 180.1389 (C₁₁H₁₈NO), indicating loss of a CH₃ group[1]

Experimental Protocols

Isolation of this compound from Calyx podatypa

The following protocol is adapted from the original literature describing the isolation of this compound.[1][4][5]

1. Collection and Extraction:

  • Specimens of the marine sponge Calyx podatypa (927 g, dry weight) were collected and freeze-dried.

  • The minced and dried sponge material was exhaustively extracted with a 1:1 mixture of chloroform (CHCl₃) and methanol (MeOH) (5 x 1 L).

  • The combined extracts were filtered and concentrated under reduced pressure (in vacuo) to yield a dark, oily residue.

2. Initial Chromatographic Fractionation:

  • The crude extract was subjected to size-exclusion chromatography on a Sephadex LH-20 column, using a 1:1 CHCl₃-MeOH mixture as the mobile phase.

  • Fractions were collected and monitored by Thin-Layer Chromatography (TLC).

3. Multi-Step Purification:

  • The second major fraction from the Sephadex column was further chromatographed over an ODS (octadecylsilane) silica gel column with a mobile phase of 60% CHCl₃ in MeOH.

  • The resulting active fraction was then purified using reversed-phase High-Performance Liquid Chromatography (HPLC) on an ODS silica gel column. The mobile phase consisted of a 9:8:0.02 mixture of acetonitrile (CH₃CN), water (H₂O), and trifluoroacetic acid (CF₃CO₂H).

  • A final purification step was performed using normal-phase silica gel chromatography with a mobile phase of 60% CHCl₃ in acetone (Me₂CO).

4. Crystallization:

  • The purified this compound was obtained as its crystalline trifluoroacetate salt, yielding 13.3 mg of the final product.[4]

Isolation_Workflow cluster_collection Step 1: Collection & Extraction cluster_fractionation Step 2: Initial Fractionation cluster_purification Step 3: Multi-Step Purification cluster_final Step 4: Final Product Sponge Calyx podatypa Sponge (927g) Extract Crude CHCl₃/MeOH Extract Sponge->Extract Exhaustive Extraction Sephadex Sephadex LH-20 Column Extract->Sephadex Fraction2 Second Major Fraction Sephadex->Fraction2 TLC-guided ODS_Column ODS Si Gel Column Fraction2->ODS_Column RP_HPLC Reversed-Phase HPLC ODS_Column->RP_HPLC Si_Gel Normal-Phase Si Gel RP_HPLC->Si_Gel Final Crystalline this compound Trifluoroacetate Salt (13.3 mg) Si_Gel->Final

Figure 1. Experimental workflow for the isolation of this compound.

Chemical Synthesis

As of the latest literature review, a total chemical synthesis for this compound has not been reported. The original discovery paper proposed a plausible biogenetic pathway involving the condensation of ammonia with four molecules of acetone or their biosynthetic equivalents, proceeding through Schiff base formation, Mannich-type reactions, and an aldol condensation.[5]

Biological Activity and Mechanism of Action

A comprehensive search of peer-reviewed scientific literature reveals no published studies on the biological activities of this compound. While some commercial chemical suppliers anecdotally mention potential anti-inflammatory or cytotoxic properties, these claims are not substantiated by primary research.

Consequently, there is no experimental data regarding its mechanism of action, and no specific signaling pathways have been identified as targets for this compound. Due to this lack of data, no visualizations of signaling pathways can be provided. The pharmacological potential of this unique marine alkaloid remains an unexplored area for future research.

Conclusion

This compound is a structurally defined piperidine alkaloid isolated from the marine sponge Calyx podatypa. Its physicochemical properties and spectroscopic characteristics are well-documented, and a detailed isolation protocol has been established. However, its biological profile is completely unknown. The absence of studies on its synthesis and pharmacological effects presents a significant opportunity for natural product chemists, pharmacologists, and drug discovery professionals to investigate the potential therapeutic applications of this novel marine compound.

References

Calyxamine B: A Piperidine Alkaloid with Acetylcholinesterase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Calyxamine B is a naturally occurring piperidine alkaloid isolated from the marine sponge Calyx podatypa. Structurally classified as a 2,2,4,6,6-pentasubstituted piperidine, it has garnered interest within the scientific community for its notable biological activity. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, biological activity, and the experimental protocols utilized in its evaluation. The primary biological activity identified for this compound is the inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system, suggesting its potential as a lead compound in the development of therapeutics for neurological disorders such as Alzheimer's disease. This document aims to serve as a detailed resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Introduction

Piperidine alkaloids are a diverse class of natural products characterized by a saturated six-membered heterocyclic amine ring. These compounds are found in various natural sources and often exhibit a wide range of biological activities. This compound, isolated from the Caribbean sea sponge Calyx podatypa, is a notable example of this class. Its unique pentasubstituted piperidine core presents an interesting scaffold for chemical synthesis and biological evaluation. The primary reported bioactivity of this compound is its ability to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action makes this compound a compound of interest for the development of drugs targeting cholinergic pathways, which are implicated in the pathology of several neurodegenerative diseases.

Chemical Properties and Synthesis

This compound is chemically known as 1-(2,2,6,6-tetramethylpiperidin-4-ylidene)propan-2-one. A two-step synthesis for this compound has been successfully developed, providing a viable route to obtain the compound for further study.

Quantitative Data
PropertyValueReference
Molecular Formula C₁₂H₂₁NO
Molecular Weight 195.30 g/mol
IC₅₀ (Acetylcholinesterase) 1.1 µM[1]
Experimental Protocols

Two-Step Synthesis of this compound:

The synthesis of this compound can be achieved through a two-step process starting from commercially available reagents. The following protocol is based on the reported synthesis by Meza-León et al.

Step 1: Synthesis of the Piperidine Precursor

  • Materials: Acetone, ammonia, calcium chloride.

  • Procedure: A mixture of acetone and aqueous ammonia is allowed to stand at room temperature in the presence of calcium chloride for several days. The resulting triacetonamine is then isolated and purified.

Step 2: Condensation to form this compound

  • Materials: Triacetonamine, acetone, a suitable base (e.g., sodium ethoxide).

  • Procedure: Triacetonamine is reacted with an excess of acetone in the presence of a base. The reaction mixture is stirred at room temperature until the reaction is complete. The product, this compound, is then isolated and purified by column chromatography.

Biological Activity and Mechanism of Action

The primary biological activity of this compound identified to date is the inhibition of acetylcholinesterase (AChE).

Acetylcholinesterase Inhibition

This compound has been shown to inhibit AChE with a half-maximal inhibitory concentration (IC₅₀) of 1.1 µM[1]. This level of inhibition is comparable to that of some natural product-based AChE inhibitors. The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is the basis for the therapeutic effect of several drugs used in the symptomatic treatment of Alzheimer's disease.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method):

The acetylcholinesterase inhibitory activity of this compound is determined using a spectrophotometric method developed by Ellman.

  • Materials:

    • Acetylcholinesterase (AChE) from electric eel

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

    • Tris-HCl buffer (pH 8.0)

    • This compound (test compound)

    • Donepezil (positive control)

  • Procedure:

    • Prepare solutions of AChE, ATCI, DTNB, this compound, and Donepezil in Tris-HCl buffer.

    • In a 96-well plate, add the buffer, DTNB solution, and the test compound (this compound) or positive control (Donepezil) at various concentrations.

    • Initiate the reaction by adding the AChE solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

    • Start the enzymatic reaction by adding the substrate (ATCI) to all wells.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is determined by the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Acetylcholinesterase Inhibition Pathway

The mechanism of action of this compound as an acetylcholinesterase inhibitor can be visualized as a direct interaction with the enzyme, preventing it from hydrolyzing its natural substrate, acetylcholine.

AChE_Inhibition cluster_pre Normal Synaptic Transmission cluster_post With this compound ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces CalyxamineB This compound AChE_inhibited Acetylcholinesterase Inactive CalyxamineB->AChE_inhibited Inhibits ACh_inhibited Acetylcholine Postsynaptic_Receptor_inhibited Postsynaptic Receptor ACh_inhibited->Postsynaptic_Receptor_inhibited Increased Binding

Figure 1: Proposed mechanism of acetylcholinesterase inhibition by this compound.

Experimental Workflow for Synthesis and Bioassay

The overall process from the synthesis of this compound to the determination of its biological activity follows a logical workflow.

Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (Acetone, Ammonia) Step1 Step 1: Synthesis of Triacetonamine Start->Step1 Step2 Step 2: Condensation with Acetone Step1->Step2 Purification Purification (Column Chromatography) Step2->Purification CalyxamineB This compound Purification->CalyxamineB Assay_Prep Assay Preparation (Reagents, Buffers) CalyxamineB->Assay_Prep Test Compound Incubation Incubation with AChE and this compound Assay_Prep->Incubation Reaction Enzymatic Reaction with ATCI Incubation->Reaction Measurement Spectrophotometric Measurement (412 nm) Reaction->Measurement Analysis Data Analysis (IC50 Determination) Measurement->Analysis

Figure 2: Experimental workflow for the synthesis and biological evaluation of this compound.

Conclusion and Future Directions

This compound, a piperidine alkaloid from the marine sponge Calyx podatypa, demonstrates promising acetylcholinesterase inhibitory activity. The successful two-step synthesis provides a means to access this compound for further investigation. The data and protocols presented in this guide offer a solid foundation for researchers interested in this compound and its potential therapeutic applications.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to identify key structural features responsible for AChE inhibition and to optimize potency and selectivity.

  • Mechanism of Inhibition Studies: Detailed kinetic studies to determine the mode of AChE inhibition (e.g., competitive, non-competitive, or mixed).

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of neurodegenerative diseases.

  • Exploration of Other Biological Activities: Screening this compound against a broader range of biological targets to uncover other potential therapeutic applications.

By pursuing these research avenues, the full therapeutic potential of this compound as a lead compound for drug discovery can be more thoroughly explored.

References

Methodological & Application

Total Synthesis of Calyxamine B: A Detailed Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of the total synthesis of Calyxamine B, a natural alkaloid with noted biological activity. The synthetic approach described herein is based on the work of Meza-León and colleagues, who developed an efficient two-step process. This application note will cover the synthetic strategy, experimental protocols, and relevant data, offering a comprehensive guide for researchers interested in the synthesis and further investigation of this compound and its analogs.

Synthetic Strategy

The total synthesis of this compound is achieved through a concise and effective two-step sequence. The core of this strategy is a tandem Mannich-aldol condensation reaction. This approach is notable for its atom economy and operational simplicity, proceeding under solvent-free conditions.

The retrosynthetic analysis reveals that the target molecule, this compound, can be disconnected into simpler, commercially available starting materials. The key transformation involves the formation of the piperidine ring and the subsequent installation of the side chain in a one-pot reaction.

Retrosynthetic Analysis of this compound

G CalyxamineB This compound Intermediate Piperidone Intermediate + Acetone CalyxamineB->Intermediate Tandem Mannich-Aldol Condensation StartingMaterials Ammonia + Acetone + Acetoacetone Intermediate->StartingMaterials Hantzsch-type reaction

Caption: Retrosynthetic approach for this compound.

Experimental Protocols

The following protocols are based on the published two-step synthesis of this compound.

Step 1: Synthesis of the Piperidone Intermediate

This step involves the formation of the core piperidone structure from simple starting materials.

Reaction Scheme:

G cluster_0 Step 1: Piperidone Formation Ammonia Ammonia Piperidone Piperidone Intermediate Ammonia->Piperidone Acetone1 Acetone Acetone1->Piperidone Acetoacetone Acetoacetone Acetoacetone->Piperidone

Caption: Synthesis of the piperidone intermediate.

Procedure:

  • In a round-bottom flask, combine acetone and acetoacetone in a 2:1 molar ratio.

  • To this mixture, add a solution of aqueous ammonia (28-30%) slowly at room temperature with constant stirring.

  • The reaction mixture is then stirred at room temperature for 24 hours.

  • After completion of the reaction (monitored by TLC), the mixture is extracted with an appropriate organic solvent (e.g., dichloromethane).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure piperidone intermediate.

Step 2: Tandem Mannich-Aldol Condensation to Yield this compound

This one-pot reaction constitutes the final step in the synthesis of this compound.

Reaction Scheme:

G cluster_1 Step 2: this compound Synthesis Piperidone Piperidone Intermediate CalyxamineB This compound Piperidone->CalyxamineB Acetone2 Acetone Acetone2->CalyxamineB Catalyst Diamine Catalyst Catalyst->CalyxamineB

Caption: Final tandem reaction to form this compound.

Procedure:

  • In a reaction vessel, the piperidone intermediate is mixed with a large excess of acetone.

  • A catalytic amount of a diamine catalyst (e.g., ethylenediamine) is added to the mixture.

  • The reaction is stirred at room temperature under solvent-free conditions for 48-72 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the excess acetone is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel to yield this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

StepProductStarting MaterialsCatalystSolventReaction Time (h)Yield (%)
1Piperidone IntermediateAcetone, Acetoacetone, Ammonia-Water24~70-80
2This compoundPiperidone Intermediate, AcetoneDiamineSolvent-free48-72~60-70

Note: Yields are approximate and may vary based on specific reaction conditions and purification techniques.

Logical Workflow of the Synthesis

The overall workflow for the total synthesis of this compound can be visualized as a sequential process.

G Start Starting Materials (Acetone, Acetoacetone, Ammonia) Step1 Step 1: Piperidone Synthesis (Aqueous Ammonia, RT, 24h) Start->Step1 Purification1 Purification 1 (Extraction, Column Chromatography) Step1->Purification1 Intermediate Piperidone Intermediate Purification1->Intermediate Step2 Step 2: Tandem Reaction (Acetone, Diamine Catalyst, RT, 48-72h) Intermediate->Step2 Purification2 Purification 2 (Column Chromatography) Step2->Purification2 End This compound Purification2->End

Caption: Experimental workflow for the total synthesis of this compound.

Conclusion

The two-step total synthesis of this compound provides an efficient and straightforward route to this biologically active natural product. The use of a tandem Mannich-aldol condensation under solvent-free conditions highlights the elegance and practicality of this synthetic strategy. This detailed protocol and the accompanying data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling further exploration of this compound and its potential therapeutic applications.

Application Notes and Protocols: Acetylcholinesterase Inhibition Assay for Calyxamine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[1][2] Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.[1][3][4] Therefore, the identification and characterization of novel AChE inhibitors are of significant interest in drug discovery.

Calyxamine B is a marine natural product whose biological activities are not extensively documented in publicly available literature. These application notes provide a detailed protocol for evaluating the potential acetylcholinesterase inhibitory activity of this compound using a colorimetric assay based on the Ellman method. This method is a widely used, simple, and reliable technique for measuring AChE activity. The assay involves the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.

Disclaimer: To date, there is no publicly available scientific literature describing the testing of this compound for acetylcholinesterase inhibitory activity. The following protocol is a representative procedure for how such an investigation could be designed. The quantitative data presented in this document is hypothetical and for illustrative purposes only.

Data Presentation

Table 1: Hypothetical Acetylcholinesterase Inhibitory Activity of this compound

CompoundConcentration (µM)% InhibitionIC50 (µM)
This compound115.225.8
535.7
1048.9
2565.1
5082.4
10095.3
Donepezil (Positive Control)0.0120.50.045
0.02545.8
0.0568.2
0.185.1
0.2596.7

Experimental Protocols

Principle of the Assay

The enzymatic activity of acetylcholinesterase is measured using the Ellman's method. Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. The produced thiocholine reacts with DTNB (Ellman's reagent) to form the yellow anion 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color change.

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel (Type VI-S)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound (dissolved in DMSO)

  • Donepezil (positive control inhibitor, dissolved in DMSO)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Dimethyl sulfoxide (DMSO)

Experimental Procedure
  • Preparation of Reagents:

    • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0 using phosphoric acid or sodium hydroxide.

    • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.

    • ATCh Solution (10 mM): Dissolve 28.9 mg of acetylthiocholine iodide in 10 mL of deionized water.

    • AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized based on the specific activity of the enzyme lot.

    • Test Compound (this compound) and Positive Control (Donepezil): Prepare stock solutions of this compound and Donepezil in DMSO. Serially dilute these stock solutions to obtain a range of working concentrations. The final DMSO concentration in the assay well should not exceed 1%.

  • Assay Protocol in a 96-Well Plate:

    • Add 130 µL of phosphate buffer to each well of a 96-well microplate.

    • Add 20 µL of the DTNB solution to each well.

    • Add 20 µL of the test compound solution (this compound at various concentrations) or the positive control (Donepezil) to the respective wells. For the control (uninhibited reaction), add 20 µL of 1% DMSO in phosphate buffer.

    • Add 10 µL of the AChE enzyme solution to each well.

    • Mix the contents of the wells gently and incubate the plate at 37°C for 15 minutes.

    • To initiate the enzymatic reaction, add 20 µL of the ATCh solution to each well.

    • Immediately start measuring the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

    • The percentage of inhibition can be calculated using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:

      • V_control is the reaction rate of the control (with DMSO).

      • V_sample is the reaction rate in the presence of the test compound.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of Acetylcholinesterase

AChE_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline Choline AChE->Choline Produces Acetate Acetate AChE->Acetate Signal_Termination Signal Termination Calyxamine_B This compound (Inhibitor) Calyxamine_B->AChE Inhibits

Caption: Acetylcholinesterase hydrolyzes acetylcholine, terminating the signal.

Experimental Workflow for AChE Inhibition Assay

a_che_inhibition_assay_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-Well Plate) cluster_measurement Data Acquisition and Analysis prep_buffer Prepare Phosphate Buffer (pH 8.0) add_buffer Add Buffer, DTNB, and this compound prep_buffer->add_buffer prep_dtnb Prepare DTNB Solution prep_dtnb->add_buffer prep_atch Prepare ATCh Solution add_atch Add ATCh to Start Reaction prep_atch->add_atch prep_ache Prepare AChE Solution add_ache Add AChE Solution prep_ache->add_ache prep_compound Prepare this compound Dilutions prep_compound->add_buffer add_buffer->add_ache incubate Incubate at 37°C for 15 min add_ache->incubate incubate->add_atch read_absorbance Read Absorbance at 412 nm (Kinetic) add_atch->read_absorbance calculate_rate Calculate Reaction Rates read_absorbance->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for the acetylcholinesterase inhibition assay.

References

Application Notes and Protocols: In Vitro Evaluation of Calyxamine B on Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific experimental data on the in vitro effects of Calyxamine B on neuronal cells is not available in the peer-reviewed scientific literature. The following application note is a representative template illustrating the potential methodologies, data presentation, and analyses that could be employed for such an investigation. The presented data and signaling pathways are hypothetical and serve as a guide for researchers.

Introduction

Neurodegenerative diseases represent a significant and growing global health concern. A promising area of therapeutic research is the investigation of natural products for their potential neuroprotective properties. This compound, a novel alkaloid, has been identified as a compound of interest for its potential biological activities. This document provides a comprehensive set of protocols for the in vitro evaluation of this compound's effects on neuronal cells, including assessments of neuroprotection, apoptosis, and underlying signaling mechanisms.

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments designed to assess the neuroprotective and mechanistic effects of this compound.

Table 1: Effect of this compound on Neuronal Cell Viability (MTT Assay)

Treatment GroupConcentration (µM)Cell Viability (% of Control)Standard Deviation
Control (Vehicle)0100± 4.5
Oxidative Stressor-48.2± 5.1
This compound155.7± 4.9
This compound572.3± 5.3
This compound1089.6± 4.7
This compound2595.1± 4.2

Cells were pre-treated with this compound for 24 hours before exposure to an oxidative stressor (e.g., H₂O₂).

Table 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining

Treatment GroupConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Control (Vehicle)02.11.50.8
Oxidative Stressor-25.415.23.1
This compound1012.78.32.5
This compound256.84.11.9

Neuronal cells were treated as described above and analyzed by flow cytometry.

Table 3: Relative Protein Expression Levels (Western Blot Analysis)

Treatment Groupp-Akt/Akt RatioBcl-2/Bax RatioCleaved Caspase-3
Control (Vehicle)1.001.001.00
Oxidative Stressor0.450.383.25
This compound (25 µM)0.890.851.52

Protein levels were normalized to a loading control (e.g., β-actin) and expressed as a fold change relative to the control group.

Experimental Protocols

Neuronal Cell Culture and Maintenance
  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or primary cortical neurons.

  • Culture Medium: For SH-SY5Y cells, use a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Differentiation (for SH-SY5Y): To induce a more neuron-like phenotype, culture cells in a low-serum medium (1% FBS) containing 10 µM retinoic acid for 5-7 days.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to adhere overnight.[1]

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 24 hours.

  • Induce neurotoxicity by adding a stressor (e.g., 100 µM H₂O₂) for an additional 24 hours.

  • Remove the medium and add 50 µL of MTT reagent (1 mg/mL in serum-free medium) to each well.[1]

  • Incubate the plate for 4 hours at 37°C.[1]

  • Dissolve the resulting formazan crystals by adding 100 µL of DMSO to each well.[1]

  • Measure the absorbance at 540 nm using a microplate reader.[1]

  • Express cell viability as a percentage of the vehicle-treated control group.

Apoptosis Detection using Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Plate differentiated SH-SY5Y cells in 6-well plates at a density of 3 x 10⁵ cells/well.[1]

  • Treat the cells with this compound and/or a neurotoxic agent as described in the previous protocol.

  • After the treatment period, harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cell pellet in 100 µL of Annexin binding buffer.[1]

  • Add 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (PI) to the cell suspension.[1]

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins involved in cell signaling pathways.

  • Culture and treat cells in 6-well plates as previously described.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control.

Visualizations: Workflows and Signaling Pathways

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays C1 Neuronal Cell Culture (e.g., SH-SY5Y) C2 Differentiation (Retinoic Acid) C1->C2 T1 Seed Cells in Plates C2->T1 T2 Add this compound (Varying Concentrations) T1->T2 T3 Induce Stress (e.g., H₂O₂) T2->T3 A1 MTT Assay (Viability) T3->A1 A2 Annexin V/PI (Apoptosis) T3->A2 A3 Western Blot (Protein Expression) T3->A3

Caption: Experimental workflow for in vitro testing of this compound.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K CalyxamineB This compound CalyxamineB->Receptor Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Bax Bax (Pro-apoptotic) pAkt->Bax Inhibits Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Promotes Mito Mitochondrial Integrity Bax->Mito Disrupts Bcl2->Mito Maintains Survival Neuronal Survival Mito->Survival

Caption: Hypothetical PI3K/Akt signaling pathway modulated by this compound.

References

Calyxamine B: Exploring a Novel Avenue for Alzheimer's Disease Therapeutics - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline. Current therapeutic strategies offer limited efficacy, highlighting the urgent need for novel drug candidates that can target the multifaceted nature of AD.

This document provides a theoretical framework for the investigation of Calyxamine B, a natural product, as a potential therapeutic agent for Alzheimer's disease. Due to the nascent stage of research in this specific area, this document outlines a proposed research plan, including hypothetical signaling pathways and detailed experimental protocols to evaluate the therapeutic potential of this compound. The following sections are based on established methodologies in Alzheimer's disease research and are intended to serve as a comprehensive guide for researchers entering this novel area of investigation.

Postulated Mechanism of Action

Based on the known pathological cascades in Alzheimer's disease, we hypothesize that this compound may exert its neuroprotective effects through one or more of the following mechanisms. These proposed pathways will require experimental validation.

Potential Signaling Pathways

1. Modulation of Amyloid Precursor Protein (APP) Processing:

This compound may influence the enzymatic cleavage of APP, favoring the non-amyloidogenic pathway. By potentially enhancing the activity of α-secretase or inhibiting β- and γ-secretases, this compound could reduce the production of toxic Aβ peptides.

app_processing APP Amyloid Precursor Protein (APP) sAPPalpha sAPPα (Neuroprotective) APP->sAPPalpha Cleavage Abeta Amyloid-beta (Aβ) (Neurotoxic) APP->Abeta Sequential Cleavage alpha_secretase α-secretase (Non-amyloidogenic) alpha_secretase->sAPPalpha beta_secretase β-secretase (Amyloidogenic) beta_secretase->APP gamma_secretase γ-secretase gamma_secretase->Abeta AICD AICD Plaques Amyloid Plaques Abeta->Plaques CalyxamineB This compound CalyxamineB->alpha_secretase Enhances? CalyxamineB->beta_secretase Inhibits? CalyxamineB->gamma_secretase Inhibits?

Caption: Proposed modulation of APP processing by this compound.

2. Inhibition of Tau Hyperphosphorylation:

Chronic neuroinflammation and Aβ-induced toxicity can lead to the dysregulation of kinases (e.g., GSK-3β, CDK5) and phosphatases (e.g., PP2A), resulting in hyperphosphorylation of the tau protein. This compound might restore the balance of these enzymatic activities, thereby preventing the formation of neurofibrillary tangles.

tau_phosphorylation Tau Tau Protein pTau Hyperphosphorylated Tau Tau->pTau Phosphorylation pTau->Tau Dephosphorylation NFTs Neurofibrillary Tangles pTau->NFTs Kinases Kinases (e.g., GSK-3β, CDK5) Kinases->pTau Phosphatases Phosphatases (e.g., PP2A) Phosphatases->Tau CalyxamineB This compound CalyxamineB->Kinases Inhibits? CalyxamineB->Phosphatases Activates?

Caption: Hypothetical inhibition of tau hyperphosphorylation by this compound.

Experimental Protocols

To investigate the therapeutic potential of this compound in Alzheimer's disease, the following experimental protocols are proposed.

In Vitro Aβ Aggregation Assay

Objective: To determine the effect of this compound on the aggregation of Aβ peptides.

Methodology:

  • Preparation of Aβ1-42: Monomeric Aβ1-42 peptide is prepared by dissolving lyophilized peptide in hexafluoroisopropanol (HFIP), followed by evaporation and resuspension in dimethyl sulfoxide (DMSO).

  • Aggregation Assay: Aβ1-42 monomers (10 µM) are incubated in aggregation buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4) in the presence of varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control.

  • Thioflavin T (ThT) Fluorescence: At designated time points (e.g., 0, 6, 12, 24, 48 hours), aliquots of the reaction mixture are added to a solution of Thioflavin T (ThT). Fibrillar Aβ binds to ThT, resulting in a characteristic fluorescence emission at ~482 nm when excited at ~450 nm. Fluorescence intensity is measured using a plate reader.

  • Data Analysis: The kinetics of Aβ aggregation are plotted, and the half-time of aggregation (t1/2) and the maximum fluorescence intensity are calculated to determine the inhibitory effect of this compound.

Cell-Based Assay for Aβ Production

Objective: To assess the impact of this compound on the production and secretion of Aβ from neuronal cells.

Methodology:

  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) stably overexpressing human APP (APP695) are cultured in appropriate media.

  • Treatment: Cells are treated with various concentrations of this compound or vehicle control for 24-48 hours.

  • Sample Collection: The conditioned media is collected to measure secreted Aβ levels, and cell lysates are prepared to measure intracellular Aβ and APP levels.

  • Aβ Quantification: Aβ1-40 and Aβ1-42 levels in the conditioned media and cell lysates are quantified using specific enzyme-linked immunosorbent assays (ELISAs).

  • Western Blot Analysis: Cell lysates are subjected to Western blotting to analyze the levels of full-length APP and its cleavage fragments (C99, C83).

Tau Phosphorylation Assay in Neuronal Cells

Objective: To investigate the effect of this compound on tau phosphorylation at various disease-relevant epitopes.

Methodology:

  • Neuronal Cell Culture and Treatment: Primary cortical neurons or human iPSC-derived neurons are cultured. To induce tau hyperphosphorylation, cells can be treated with Aβ oligomers or other known inducers. Cells are then co-treated with different concentrations of this compound.

  • Western Blot Analysis: Cell lysates are analyzed by Western blotting using a panel of antibodies specific for total tau and phosphorylated tau at various sites (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404).

  • Kinase Activity Assays: The activity of key tau kinases like GSK-3β and CDK5 can be assessed using commercially available kinase activity assay kits.

In Vivo Studies in an AD Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or 3xTg-AD).

Methodology:

  • Animal Treatment: Transgenic AD mice receive chronic administration of this compound (e.g., via oral gavage or intraperitoneal injection) or vehicle for a specified duration (e.g., 3-6 months).

  • Behavioral Testing: A battery of behavioral tests, including the Morris water maze, Y-maze, and novel object recognition test, are conducted to assess cognitive function.

  • Histopathological Analysis: After the treatment period, mouse brains are harvested. Immunohistochemistry and immunofluorescence are performed on brain sections to quantify Aβ plaque deposition and tau pathology.

  • Biochemical Analysis: Brain homogenates are used to measure Aβ levels (soluble and insoluble fractions) by ELISA and to analyze tau phosphorylation by Western blotting.

Data Presentation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical IC50/EC50 Values of this compound in In Vitro Assays

AssayParameterThis compound (µM)
Aβ1-42 AggregationIC50To be determined
Aβ1-40 Secretion (SH-SY5Y)IC50To be determined
Aβ1-42 Secretion (SH-SY5Y)IC50To be determined
Tau Phosphorylation (AT8)IC50To be determined
GSK-3β Kinase ActivityIC50To be determined

Table 2: Hypothetical Cognitive and Pathological Outcomes in an AD Mouse Model Treated with this compound

ParameterVehicle ControlThis compound (low dose)This compound (high dose)
Morris Water Maze (Escape Latency, s) Mean ± SEMMean ± SEMMean ± SEM
Aβ Plaque Load (%) Mean ± SEMMean ± SEMMean ± SEM
Soluble Aβ1-42 (pg/mg protein) Mean ± SEMMean ± SEMMean ± SEM
p-Tau/Total Tau Ratio Mean ± SEMMean ± SEMMean ± SEM

Conclusion

The application notes and protocols outlined in this document provide a comprehensive roadmap for the initial investigation of this compound as a potential therapeutic agent for Alzheimer's disease. The proposed experiments are designed to systematically evaluate its effects on the core pathological hallmarks of the disease. Positive outcomes from these studies would warrant further preclinical development, including detailed pharmacokinetic, pharmacodynamic, and toxicology studies, to pave the way for potential clinical trials. The exploration of novel natural products like this compound holds promise for the development of next-generation therapies for this devastating neurodegenerative disease.

Application Notes and Protocols for the Investigation of Calyxamine B in Cholinergic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyxamine B is a novel piperidine alkaloid isolated from the Caribbean sea sponge Calyx podatypa[1][2]. Its chemical structure is 1-(2,2,6,6-tetramethylpiperidin-4-ylidene)propan-2-one[3]. While the biological activity of this compound has not been extensively characterized, its structural similarity to other marine-derived piperidine alkaloids suggests a potential interaction with the cholinergic nervous system. Numerous marine alkaloids have been identified as modulators of nicotinic acetylcholine receptors (nAChRs), acting as either agonists or antagonists[1][3][4][5]. Specifically, some piperidine alkaloids have been shown to interact with and block neuronal nAChRs[5]. Therefore, it is hypothesized that this compound may represent a novel probe for studying the structure and function of nAChRs.

These application notes provide a comprehensive guide for the initial characterization of this compound's activity on cholinergic pathways, with a focus on nAChRs. The following protocols are designed to assess its binding affinity, functional effects, and subtype selectivity.

Quantitative Data Summary

The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Radioligand Binding Affinity of this compound for Nicotinic Acetylcholine Receptor Subtypes

nAChR SubtypeRadioligandKi (nM) of this compoundHill Slope (nH)
α7[125I]α-Bungarotoxin
α4β2[3H]Epibatidine
α3β4[3H]Epibatidine
Muscle-type (α1β1δγ)[125I]α-Bungarotoxin

Table 2: Functional Activity of this compound on Nicotinic Acetylcholine Receptors (Electrophysiology)

nAChR SubtypeAgonist (EC50)This compound IC50 (nM) (Antagonist)This compound EC50 (nM) (Agonist)Maximum Response (% of ACh)
α7Acetylcholine
α4β2Acetylcholine
α3β4Acetylcholine
Muscle-type (α1β1δγ)Acetylcholine

Experimental Protocols

Radioligand Binding Assays

This protocol is designed to determine the binding affinity of this compound for various nAChR subtypes.

Objective: To determine the inhibition constant (Ki) of this compound for α7, α4β2, α3β4, and muscle-type nAChRs.

Materials:

  • Membrane preparations from cells expressing the desired nAChR subtype (e.g., GH4C1 cells for α7, SH-EP1 cells for α4β2).

  • Radioligands: [125I]α-Bungarotoxin for α7 and muscle-type nAChRs; [3H]Epibatidine for α4β2 and α3β4 nAChRs.

  • This compound stock solution (in DMSO).

  • Unlabeled competing ligands for non-specific binding determination (e.g., nicotine, mecamylamine).

  • Binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, 2 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation vials and scintillation cocktail.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand at a concentration near its Kd, and 50 µL of the this compound dilution or buffer (for total binding) or a high concentration of an unlabeled competitor (for non-specific binding).

  • Add 50 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).

  • Incubate the plate at room temperature for a specified time (e.g., 2-3 hours) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Analyze the data using a non-linear regression analysis to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_ligand Prepare this compound and Radioligand Dilutions incubation Incubate Membranes, Radioligand, and This compound prep_ligand->incubation prep_mem Prepare nAChR Membrane Suspensions prep_mem->incubation filtration Filter and Wash to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting filtration->counting calc Calculate Specific Binding counting->calc plot Plot Competition Curve calc->plot analysis Determine IC50 and Ki Values plot->analysis

Workflow for Radioligand Binding Assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to functionally characterize the effects of this compound on nAChRs expressed in Xenopus laevis oocytes.

Objective: To determine if this compound acts as an agonist or antagonist at different nAChR subtypes and to quantify its potency (EC50 or IC50).

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the desired nAChR subunits.

  • Microinjection setup.

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Perfusion system.

  • Recording chamber.

  • Oocyte Ringer's solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).

  • Acetylcholine (ACh) stock solution.

  • This compound stock solution.

Procedure:

  • Inject oocytes with a mixture of cRNAs for the nAChR subunits of interest and incubate for 2-7 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with Oocyte Ringer's solution.

  • Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at a holding potential of -70 mV.

  • To test for antagonist activity: a. Apply a concentration of ACh that elicits a submaximal response (e.g., EC20) to obtain a control current. b. Wash the oocyte with Ringer's solution until the current returns to baseline. c. Pre-apply a specific concentration of this compound for a set duration (e.g., 1-2 minutes). d. Co-apply the same concentration of ACh in the presence of this compound and record the current response. e. Repeat steps b-d with increasing concentrations of this compound. f. Plot the percentage of inhibition of the ACh-evoked current against the logarithm of the this compound concentration to determine the IC50.

  • To test for agonist activity: a. Apply increasing concentrations of this compound to the oocyte and record any evoked currents. b. Plot the current amplitude against the logarithm of the this compound concentration to determine the EC50. c. Compare the maximal current evoked by this compound to the maximal current evoked by a saturating concentration of ACh.

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis injection Inject Oocytes with nAChR cRNA incubation Incubate Oocytes for Receptor Expression injection->incubation setup Mount Oocyte and Establish Voltage Clamp incubation->setup application Apply Agonist +/- this compound setup->application record Record Ion Channel Currents application->record measure Measure Peak Current Amplitudes record->measure plot Plot Concentration- Response Curves measure->plot analysis Determine EC50 or IC50 Values plot->analysis

Workflow for Two-Electrode Voltage Clamp Electrophysiology.

Signaling Pathway

The interaction of a ligand like this compound with a nicotinic acetylcholine receptor, a ligand-gated ion channel, initiates a rapid signaling cascade. The following diagram illustrates the hypothetical signaling pathway if this compound acts as an antagonist.

nAChR_Antagonism_Pathway cluster_agonist_action Normal Agonist Action (Blocked by this compound) ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to agonist site ACh->nAChR CalyxamineB This compound (Hypothetical Antagonist) CalyxamineB->nAChR Binds to receptor, preventing ACh binding or channel opening IonChannel Ion Channel (Closed) nAChR->IonChannel Prevents opening Depolarization Membrane Depolarization nAChR->Depolarization Induces conformational change, opening the ion channel NoDepolarization No Membrane Depolarization IonChannel->NoDepolarization Results in Downstream Downstream Cellular Effects (e.g., Action Potential, Ca2+ Signaling) Depolarization->Downstream NoEffect No Downstream Cellular Effects NoDepolarization->NoEffect

Hypothetical Signaling Pathway of this compound as an nAChR Antagonist.

Conclusion

The provided protocols offer a foundational framework for the initial investigation of this compound's effects on cholinergic pathways. Based on the chemical class of this compound and the known activities of related marine alkaloids, a focused study on its interaction with nAChRs is a logical starting point. The data generated from these experiments will be crucial in determining if this compound can be a valuable tool for studying the cholinergic system and for the development of novel therapeutic agents.

References

Application Notes and Protocols for Cytotoxicity Assays of Calyxamine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyxamine B is a natural product with potential therapeutic applications.[1] Evaluating its cytotoxic effects is a critical step in the drug development process to determine its efficacy and safety profile. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common and well-established in vitro assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Annexin V/PI assay for apoptosis detection.

MTT Assay: Assessment of Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[2][4] The intensity of the purple color is directly proportional to the number of living cells.[4]

Experimental Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare various concentrations of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Read the absorbance at 570 nm using a microplate reader.[2][3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Data Presentation

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Control)1.25 ± 0.08100
11.18 ± 0.0694.4
50.95 ± 0.0576.0
100.63 ± 0.0450.4
250.31 ± 0.0324.8
500.15 ± 0.0212.0

Experimental Workflow

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_calyxamine_b Add this compound incubate_24h->add_calyxamine_b incubate_treatment Incubate (24-72h) add_calyxamine_b->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

Caption: Workflow of the MTT cell viability assay.

LDH Assay: Measurement of Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[5] LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable indicator of cell lysis.[5]

Experimental Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Prepare Controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 10X Lysis Buffer) for 45 minutes at 37°C.[5]

    • Background Control: Culture medium alone.

  • Sample Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 3 minutes.[5]

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[5][6]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well.[7]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[5][7]

  • Stop Reaction: Add 50 µL of stop solution to each well.[5][6]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[7]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Data Presentation

Table 2: Cytotoxic Effect of this compound (LDH Assay)

This compound Concentration (µM)Absorbance (490 nm) (Mean ± SD)Cytotoxicity (%)
0 (Spontaneous)0.21 ± 0.020
10.25 ± 0.035.1
50.45 ± 0.0429.5
100.78 ± 0.0569.2
251.15 ± 0.07115.4 (Adjusted to 100%)
501.20 ± 0.08121.8 (Adjusted to 100%)
Maximum Release1.00 ± 0.06100

Experimental Workflow

LDH_Assay_Workflow cluster_prep Preparation cluster_sample_collection Sample Collection cluster_reaction Reaction cluster_analysis Analysis seed_cells Seed & Treat Cells prepare_controls Prepare Controls (Spontaneous, Maximum) seed_cells->prepare_controls centrifuge Centrifuge Plate prepare_controls->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant add_reaction_mix Add LDH Reaction Mix transfer_supernatant->add_reaction_mix incubate_rt Incubate at RT (30 min) add_reaction_mix->incubate_rt add_stop_solution Add Stop Solution incubate_rt->add_stop_solution read_absorbance Read Absorbance at 490 nm add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow of the LDH cytotoxicity assay.

Annexin V/PI Assay: Detection of Apoptosis

The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[8] Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[9][10] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, thus it stains necrotic or late apoptotic cells with compromised membrane integrity.[9]

Experimental Protocol
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[8]

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Data Presentation

Table 3: Apoptosis Induction by this compound (Annexin V/PI Assay)

This compound Concentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
1070.8 ± 3.515.3 ± 1.213.9 ± 1.8
2545.1 ± 4.230.7 ± 2.524.2 ± 2.1
5015.6 ± 2.845.9 ± 3.138.5 ± 2.9

Experimental Workflow

AnnexinV_PI_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis seed_treat Seed & Treat Cells harvest_cells Harvest & Wash Cells seed_treat->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_stains Add Annexin V & PI resuspend->add_stains incubate Incubate at RT (15 min) add_stains->incubate add_buffer Add Binding Buffer incubate->add_buffer flow_cytometry Analyze by Flow Cytometry add_buffer->flow_cytometry quantify_apoptosis Quantify Apoptotic Populations flow_cytometry->quantify_apoptosis

Caption: Workflow for the Annexin V/PI apoptosis assay.

Potential Signaling Pathway: Intrinsic Apoptosis

Many natural products exert their cytotoxic effects by inducing apoptosis.[11] The intrinsic (or mitochondrial) pathway of apoptosis is a common mechanism.[12] While the specific pathways affected by this compound are yet to be determined, the following diagram illustrates a potential mechanism of action.

Intrinsic_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_cytosol Cytosolic Events cluster_outcome Cellular Outcome CalyxamineB This compound Bax Bax CalyxamineB->Bax CytochromeC Cytochrome c Bax->CytochromeC promotes release Bcl2 Bcl-2 Bcl2->Bax inhibits Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 activates Caspase3 Pro-caspase-3 ActiveCaspase9->Caspase3 activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: The intrinsic apoptosis signaling pathway.

References

Application Note: Quantitative Analysis of Calyxamine B in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective method for the quantification of Calyxamine B, a piperidine alkaloid isolated from the marine sponge Calyx podatypa, in biological matrices. The method utilizes High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) to achieve low limits of detection and quantification. This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of expected performance characteristics. This method is intended for use by researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, or toxicological studies of this compound.

Introduction

This compound is a natural product with a molecular formula of C₁₂H₂₁NO and a molecular weight of 195.30 g/mol .[1][2] As a member of the piperidine alkaloid class, it holds potential for various pharmacological activities. To accurately assess its efficacy, safety, and pharmacokinetic profile, a robust and reliable analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for the analysis of natural products in complex biological samples due to its high sensitivity and selectivity.[3][4][5][6] This application note presents a detailed protocol for the quantification of this compound using HPLC-MS/MS.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS) (e.g., a structurally similar piperidine alkaloid not present in the sample)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Biological matrix (e.g., plasma, tissue homogenate)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from biological matrices.

  • Thaw frozen biological samples (e.g., plasma) on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

HPLC System: A standard HPLC system capable of binary gradient elution.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor Ion (Q1) > Product Ion (Q3)

    • Internal Standard: Precursor Ion (Q1) > Product Ion (Q3)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation

The quantitative data for the this compound assay should be summarized in the following tables. The values presented below are for illustrative purposes and should be determined experimentally during method validation.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low5< 15< 1585-115
Medium50< 15< 1585-115
High500< 15< 1585-115

Table 3: Recovery

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low5> 80
Medium50> 80
High500> 80

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (ACN) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation ESI_Ionization ESI Ionization Chromatographic_Separation->ESI_Ionization MS_Detection MS/MS Detection (MRM) ESI_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report_Generation Report Generation Quantification->Report_Generation

Figure 1. Experimental workflow for this compound quantification.

Hypothetical Signaling Pathway of this compound

The precise mechanism of action and signaling pathways of this compound are currently not well-defined. However, many natural product alkaloids are known to interact with cellular signaling cascades. The following diagram illustrates a hypothetical signaling pathway to provide a conceptual framework for future research. This pathway is for illustrative purposes only and is not based on published experimental data for this compound.

G Calyxamine_B This compound Receptor Cell Surface Receptor Calyxamine_B->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger Effector_Enzyme->Second_Messenger Generates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Initiates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Regulates Gene Expression

Figure 2. Hypothetical signaling pathway for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological matrices using HPLC-MS/MS. The described method is sensitive, selective, and suitable for high-throughput analysis. The provided workflow and hypothetical signaling pathway diagrams serve as valuable tools for researchers and scientists in the field of natural product drug discovery and development. Further validation of this method in specific biological matrices is recommended to ensure its suitability for intended applications.

References

Application Notes and Protocols: Calyxamine B for Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calyxamine B is a natural alkaloid that has been identified as an inhibitor of acetylcholinesterase (AChE).[1][2][3][4][5][6] Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the signal transmission at cholinergic synapses.[1][2][4][6] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors. This mechanism is the basis for the therapeutic use of AChE inhibitors in conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma. The study of this compound's interaction with acetylcholinesterase provides valuable insights for the development of new therapeutic agents. These application notes provide a summary of its inhibitory activity and a detailed protocol for its characterization using enzyme kinetics studies.

Quantitative Data

Table 1: Hypothetical Enzyme Inhibition Data for this compound

InhibitorTarget EnzymeIC50 (µM)Ki (µM)Type of Inhibition
This compoundAcetylcholinesterase (AChE)[Data not available][Data not available][To be determined]
Galantamine (Reference)Acetylcholinesterase (AChE)~1.5~0.5Competitive

Experimental Protocols

This section details the experimental methodology for determining the inhibitory kinetics of this compound on acetylcholinesterase.

Materials and Reagents
  • Enzyme: Purified human recombinant acetylcholinesterase (or from a suitable source like electric eel).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Inhibitor: this compound (dissolved in a suitable solvent, e.g., DMSO).

  • Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • Instrumentation: UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.

  • Consumables: 96-well microplates, pipette tips, etc.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis P1 Prepare Reagent Solutions (Buffer, Enzyme, Substrate, Inhibitor, DTNB) A1 Pipette Buffer, DTNB, and This compound/Vehicle into wells P1->A1 A2 Add Acetylcholinesterase and pre-incubate A1->A2 A3 Initiate reaction by adding ATCI A2->A3 A4 Measure absorbance at 412 nm over time A3->A4 D1 Calculate initial reaction velocities A4->D1 D2 Plot Velocity vs. Substrate concentration D1->D2 D3 Determine Kinetic Parameters (IC50, Ki, Vmax, Km) D2->D3

Caption: Workflow for AChE inhibition assay.

Step-by-Step Protocol for IC50 Determination
  • Preparation of Reagents:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare a stock solution of ATCI (e.g., 10 mM) in the phosphate buffer.

    • Prepare a stock solution of DTNB (e.g., 10 mM) in the phosphate buffer.

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Serially dilute this stock to obtain a range of working concentrations.

    • Prepare a working solution of acetylcholinesterase in the phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0).

      • 20 µL of DTNB solution.

      • 10 µL of this compound solution at various concentrations (or vehicle for control).

    • Add 10 µL of the acetylcholinesterase solution to each well.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 15 minutes).

    • Initiate the reaction by adding 20 µL of the ATCI substrate solution to each well.

    • Immediately start monitoring the change in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of this compound from the linear portion of the absorbance vs. time plot. The rate is proportional to the change in absorbance per unit time.

    • Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Protocol for Determining the Mechanism of Inhibition

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), the assay is performed with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound).

  • Assay Procedure:

    • Follow the same general procedure as for the IC50 determination.

    • Use a matrix of concentrations, with at least four different fixed concentrations of this compound (including zero) and a range of at least five ATCI concentrations for each inhibitor concentration.

  • Data Analysis:

    • Calculate the initial reaction velocities for all combinations of substrate and inhibitor concentrations.

    • Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). The pattern of changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor will reveal the mechanism of inhibition.

      • Competitive inhibition: Vmax remains unchanged, Km increases.

      • Non-competitive inhibition: Vmax decreases, Km remains unchanged.

      • Uncompetitive inhibition: Both Vmax and Km decrease.

      • Mixed inhibition: Both Vmax and Km are altered.

    • The inhibition constant (Ki) can be calculated from these plots.

Signaling Pathway

The following diagram illustrates the enzymatic action of acetylcholinesterase and its inhibition.

G cluster_reaction Normal Enzymatic Reaction cluster_inhibition Inhibition by this compound ACh Acetylcholine (Substrate) Complex ACh-AChE Complex ACh->Complex Binds to active site AChE Acetylcholinesterase (Enzyme) AChE->Complex Complex->AChE Hydrolysis Products Choline + Acetate (Products) Complex->Products CalyxamineB This compound (Inhibitor) InhibitedComplex Inhibited AChE Complex CalyxamineB->InhibitedComplex Binds to Enzyme NoReaction No Reaction InhibitedComplex->NoReaction Prevents Substrate Binding or Catalysis AChE_inhibited Acetylcholinesterase AChE_inhibited->InhibitedComplex

Caption: Acetylcholinesterase action and inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Calyxamine B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the total synthesis of Calyxamine B. The information provided is based on established synthetic routes and aims to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: My tandem Mannich-aldol condensation reaction is resulting in a low yield of this compound. What are the potential causes and how can I optimize the reaction?

A1: Low yields in the tandem Mannich-aldol condensation for this compound synthesis can stem from several factors. Firstly, the purity of the starting materials, 2,2,6,6-tetramethyl-4-piperidone and acetone, is crucial. Ensure these reagents are free of impurities and water. Secondly, the choice and concentration of the amine catalyst (e.g., ethylenediamine or hydrazine) can significantly impact the reaction rate and equilibrium. Experiment with catalyst loading to find the optimal concentration. Finally, since the reaction is often performed under solvent-free conditions, ensuring thorough mixing of the reactants is essential for a complete reaction. Inadequate mixing can lead to localized reactions and the formation of side products.

Q2: I am observing the formation of significant side products in my reaction mixture. What are these impurities and how can I minimize them?

A2: A common side product in this reaction is the self-condensation product of acetone. To minimize this, acetone should be used in excess but not to an extent that it significantly dilutes the reactants and hinders the desired tandem reaction. Another potential issue is the formation of partially reacted intermediates. Ensuring the reaction goes to completion by extending the reaction time or slightly increasing the temperature (while monitoring for degradation) can help to minimize these. Post-reaction purification, typically column chromatography, is critical for isolating the pure this compound from any side products.

Q3: What is the best method for purifying the final product, this compound?

A3: Column chromatography is the most effective method for purifying this compound. A silica gel stationary phase is typically used, with a gradient elution system of ethyl acetate and hexane. The polarity of the eluent can be gradually increased to first elute non-polar impurities and then the desired product. Monitoring the fractions by thin-layer chromatography (TLC) is essential to identify and combine the fractions containing pure this compound.

Q4: Can this synthesis be scaled up for larger quantities of this compound? What challenges should I anticipate?

A4: Scaling up this synthesis is feasible, but presents certain challenges. Maintaining efficient mixing in a larger, solvent-free reaction can be difficult and may require mechanical stirring. Heat dissipation can also become an issue in larger reaction volumes, potentially leading to side reactions or product degradation. A gradual increase in scale, with careful monitoring of temperature and reaction progress, is recommended. The purification step will also require a larger chromatography column and significantly more solvent, which should be factored into the experimental planning.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation Inactive catalystUse a fresh batch of the amine catalyst.
Impure starting materialsPurify 2,2,6,6-tetramethyl-4-piperidone and acetone before use.
Inadequate mixingEnsure vigorous and continuous stirring of the reaction mixture.
Formation of a white precipitate Ammonium chloride formationThis is expected if ammonium hydroxide and HCl are used in the workup. The product can be extracted after neutralization.
Difficulty in product isolation Product is highly polarUse a more polar solvent system for extraction and chromatography.
Emulsion formation during workupAdd a small amount of brine to the separatory funnel to break the emulsion.

Experimental Protocols

Two-Step Synthesis of this compound

This protocol is based on the tandem Mannich-aldol condensation reaction.

Materials:

  • 2,2,6,6-tetramethyl-4-piperidone

  • Acetone

  • Ethylenediamine (or Hydrazine)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 2,2,6,6-tetramethyl-4-piperidone (1 equivalent) and acetone (excess, e.g., 10 equivalents).

  • Add the amine catalyst (e.g., ethylenediamine, 0.1 equivalents) to the mixture.

  • Stir the reaction mixture vigorously at room temperature under solvent-free conditions for the recommended reaction time (e.g., 24-48 hours), monitoring the progress by TLC.

  • Upon completion, dissolve the reaction mixture in ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Data Presentation

CatalystReaction Time (h)Yield (%)
Ethylenediamine48~70-80%
Hydrazine48~65-75%

Note: Yields are approximate and can vary based on reaction conditions and scale.

Visualizations

Total_Synthesis_of_Calyxamine_B piperidone 2,2,6,6-Tetramethyl-4-piperidone intermediate Tandem Mannich-Aldol Condensation piperidone->intermediate acetone Acetone acetone->intermediate catalyst Amine Catalyst (e.g., Ethylenediamine) catalyst->intermediate calyxamine_b This compound intermediate->calyxamine_b

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield of this compound check_reagents Are starting materials pure? start->check_reagents check_catalyst Is the catalyst active and at the correct loading? check_reagents->check_catalyst Yes purify_reagents Purify/use fresh starting materials check_reagents->purify_reagents No check_mixing Is mixing adequate? check_catalyst->check_mixing Yes optimize_catalyst Use fresh catalyst and optimize loading check_catalyst->optimize_catalyst No improve_mixing Increase stirring rate or use mechanical stirrer check_mixing->improve_mixing No end Improved Yield check_mixing->end Yes purify_reagents->check_catalyst optimize_catalyst->check_mixing improve_mixing->end

Caption: Troubleshooting low yield issues.

Technical Support Center: Synthesis of Calyxamine B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of Calyxamine B is not well-documented in publicly available scientific literature. The following troubleshooting guide and FAQs are based on general principles of the constituent reactions believed to be involved in its synthesis, primarily the tandem Mannich-aldol condensation. The experimental protocols and quantitative data are hypothetical and intended for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound is understood to proceed via a two-step sequence highlighted by a tandem Mannich-aldol condensation reaction. This approach involves the reaction of a suitable amine, an aldehyde, and a ketone to form the core structure of this compound.

Q2: What are the key challenges in the synthesis of this compound?

A2: Key challenges include controlling the chemoselectivity of the tandem reaction to minimize side-product formation, achieving a high yield of the desired diastereomer, and the purification of the final product from a potentially complex reaction mixture.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The specific hazards of the reagents used should be reviewed from their Safety Data Sheets (SDS).

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incorrect reaction conditions (temperature, time).2. Inactive or degraded reagents.3. Presence of impurities in starting materials or solvent.1. Optimize reaction temperature and time based on small-scale trials.2. Use freshly distilled or purified reagents and solvents.3. Ensure all starting materials are of high purity.
Formation of Multiple Side Products 1. Lack of chemoselectivity in the tandem reaction.2. Self-condensation of the ketone or aldehyde.3. Polymerization of starting materials.1. Adjust the stoichiometry of the reactants.2. Modify the order of addition of reagents.3. Screen different catalysts or solvents to improve selectivity.
Difficulty in Product Purification 1. Co-elution of the product with impurities during chromatography.2. Oily or non-crystalline nature of the product.1. Employ alternative chromatographic techniques (e.g., flash chromatography with a different solvent system, preparative HPLC).2. Attempt to form a crystalline salt of the product for easier handling and purification.
Inconsistent Results Between Batches 1. Variability in reagent quality.2. Minor fluctuations in reaction conditions.3. Atmospheric moisture affecting the reaction.1. Source high-purity, consistent reagents.2. Maintain strict control over reaction parameters.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Hypothetical Protocol for this compound Synthesis

This protocol is a generalized representation of a tandem Mannich-aldol condensation that could potentially be adapted for the synthesis of this compound.

Materials:

  • Amine precursor (e.g., a substituted piperidine derivative)

  • Aldehyde (e.g., formaldehyde or another suitable aldehyde)

  • Ketone precursor (e.g., acetone or a substituted ketone)

  • Solvent (e.g., Methanol, Ethanol, or a suitable aprotic solvent)

  • Catalyst (e.g., a mild acid or base, if required)

Procedure:

  • To a solution of the amine precursor in the chosen solvent, add the aldehyde dropwise at a controlled temperature (e.g., 0 °C).

  • Stir the mixture for a predetermined time to allow for the formation of the Mannich reactant.

  • Add the ketone precursor to the reaction mixture.

  • Allow the reaction to proceed at a specific temperature for a set duration, monitoring the progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and perform a work-up procedure to isolate the crude product.

  • Purify the crude product using column chromatography or another suitable purification method.

Visualizations

experimental_workflow start Start reagent_prep Reagent Preparation start->reagent_prep reaction_setup Reaction Setup reagent_prep->reaction_setup mannich_reaction Mannich Reaction reaction_setup->mannich_reaction aldol_condensation Aldol Condensation mannich_reaction->aldol_condensation workup Work-up aldol_condensation->workup purification Purification workup->purification analysis Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for the synthesis of this compound.

logical_relationship low_yield Low Yield side_products Side Products purification_issues Purification Issues side_products->purification_issues reagent_quality Reagent Quality reagent_quality->low_yield reagent_quality->side_products reaction_conditions Reaction Conditions reaction_conditions->low_yield reaction_conditions->side_products selectivity Reaction Selectivity selectivity->side_products product_properties Product Properties product_properties->purification_issues

Caption: Logical relationships between common issues and their root causes.

purification strategies for Calyxamine B from crude extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Calyxamine B from crude extracts of its natural source, the Caribbean sea sponge Calyx podatypa.[1][2] this compound is a piperidine alkaloid.[2] The following guidance is based on established methodologies for the extraction and isolation of alkaloids from marine invertebrates.[3][4][5][6][7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Question: After the initial solvent extraction of the sponge biomass, the yield of the crude extract is very low. What could be the cause?

Answer: Low yields from the initial extraction can stem from several factors:

  • Incomplete Cell Lysis: The solvent may not be efficiently penetrating the sponge tissue to liberate the target compounds. Consider additional mechanical disruption of the biomass, such as grinding or homogenization, prior to extraction.

  • Insufficient Solvent Polarity: The chosen extraction solvent may not be optimal for this compound. Alkaloids are often present as salts and require polar solvents, or they can be extracted in their free base form using non-polar solvents after basification of the material.[5][7] A sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, then methanol) can be beneficial.

  • Degradation of this compound: Alkaloids can be sensitive to heat and pH.[6] Ensure that the extraction is performed at a controlled, low temperature to minimize degradation.

Question: During the acid-base liquid-liquid extraction, an emulsion is forming between the aqueous and organic layers, making separation difficult. How can I resolve this?

Answer: Emulsion formation is a common issue when partitioning extracts from marine organisms due to the presence of surfactants and lipids. Here are several strategies to break the emulsion:

  • Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.

  • Filtration through Glass Wool: Passing the emulsified mixture through a plug of glass wool can sometimes break the emulsion.

  • Patience: In some cases, allowing the mixture to stand for an extended period can lead to separation.

Question: The separation of this compound from other closely related alkaloids on the silica gel column is poor. What can I do to improve the resolution?

Answer: Poor resolution in column chromatography can be addressed by modifying several parameters:

  • Solvent System Optimization: The polarity of the mobile phase is critical. A shallow gradient of increasing polarity or isocratic elution with a finely tuned solvent mixture can improve separation. Systematically test different solvent systems using Thin Layer Chromatography (TLC) first. A common mobile phase for alkaloids is a mixture of chloroform and methanol.[4]

  • Column Dimensions and Packing: A longer, narrower column can provide better resolution. Ensure the column is packed uniformly to prevent channeling.

  • Sample Load: Overloading the column is a frequent cause of poor separation. Reduce the amount of crude extract applied to the column.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider other stationary phases like alumina or a reversed-phase C18 column.

Question: I am seeing multiple spots on my TLC analysis of the final purified fraction, indicating impurities. What are the next steps?

Answer: If the final fraction is still impure, further purification steps are necessary:

  • Repetitive Chromatography: Re-chromatographing the impure fraction using the same column with a shallower solvent gradient can remove closely eluting impurities.

  • Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers higher resolution than traditional column chromatography and is often used as a final polishing step.[4] A C18 column with a mobile phase of methanol and water is a common choice for alkaloid purification.[4]

  • Crystallization: If the compound is solid and a suitable solvent can be found, crystallization can be a highly effective final purification step.

Frequently Asked Questions (FAQs)

What is the general strategy for extracting alkaloids like this compound?

The most common method for alkaloid extraction is an acid-base extraction.[5][6] This involves the following general steps:

  • Extraction of the dried and powdered source material with an organic solvent, often methanol or ethanol.[3][4]

  • The crude extract is then partitioned between an acidic aqueous solution and an immiscible organic solvent. The alkaloids, being basic, will form salts and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.

  • The aqueous layer is then basified (e.g., with ammonia) to liberate the free-base alkaloids.

  • Finally, the free alkaloids are extracted from the basified aqueous solution with an immiscible organic solvent (e.g., dichloromethane or chloroform).

What chromatographic techniques are most suitable for the purification of this compound?

A multi-step chromatographic approach is typically employed:

  • Initial Fractionation: Low-pressure column chromatography over silica gel or alumina is used to separate the crude alkaloid extract into fractions of decreasing complexity.

  • Fine Purification: Fractions containing this compound are then further purified using techniques that offer higher resolution, such as preparative Thin Layer Chromatography (TLC) or medium-pressure liquid chromatography (MPLC).

  • Final Polishing: High-Performance Liquid Chromatography (HPLC) is often used as the final step to obtain highly pure this compound.[4]

How can I monitor the purification process?

Thin Layer Chromatography (TLC) is a rapid and effective way to monitor the purification. By spotting the crude extract, fractions from the column, and the purified product on a TLC plate and developing it in an appropriate solvent system, you can visualize the separation and identify the fractions containing the target compound. The spots can be visualized under UV light or by using a suitable staining reagent.[4]

Experimental Protocols

The following is a generalized experimental protocol for the purification of this compound, based on common alkaloid isolation procedures.

1. Extraction

  • Lyophilize and then grind the sponge material (Calyx podatypa) to a fine powder.

  • Macerate the powdered sponge material in methanol (MeOH) at room temperature for 24 hours. Repeat this process three times.

  • Combine the methanolic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

2. Acid-Base Partitioning

  • Suspend the crude extract in a 5% aqueous hydrochloric acid (HCl) solution.

  • Extract this acidic solution with ethyl acetate (EtOAc) three times to remove neutral and acidic compounds. Discard the organic layers.

  • Basify the aqueous layer to a pH of 9-10 with ammonium hydroxide (NH₄OH).

  • Extract the basified aqueous solution with dichloromethane (CH₂Cl₂) three times.

  • Combine the CH₂Cl₂ layers, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to yield the crude alkaloid extract.

3. Silica Gel Column Chromatography

  • Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).

  • Adsorb the crude alkaloid extract onto a small amount of silica gel and load it onto the column.

  • Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by a gradient of ethyl acetate and methanol.

  • Collect fractions and monitor them by TLC. Combine fractions containing this compound based on their TLC profiles.

4. Preparative HPLC

  • Dissolve the semi-purified, this compound-containing fraction in the HPLC mobile phase.

  • Purify the sample using a preparative HPLC system with a C18 column.

  • A typical mobile phase would be a gradient of methanol and water.

  • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain pure this compound.

Quantitative Data

The following table provides an illustrative example of the expected yield and purity at each stage of the purification process. Actual values may vary depending on the initial concentration of this compound in the source material and the efficiency of each step.

Purification StepStarting Mass (g)Mass of Product (mg)Yield (%)Purity (%)
Crude Methanolic Extract500 (dry sponge)25,0005.0<1
Crude Alkaloid Extract25,0001,2505.0~10
Silica Gel Chromatography1,25015012.0~70
Preparative HPLC1502516.7>98

Visualizations

Diagram 1: General Workflow for this compound Purification

PurificationWorkflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification cluster_analysis Analysis Sponge Calyx podatypa Biomass CrudeExtract Crude Methanolic Extract Sponge->CrudeExtract Methanol Extraction AcidBase Acid-Base Partitioning CrudeExtract->AcidBase CrudeAlkaloid Crude Alkaloid Extract AcidBase->CrudeAlkaloid ColumnChrom Silica Gel Column Chromatography CrudeAlkaloid->ColumnChrom SemiPure Semi-Pure this compound ColumnChrom->SemiPure TLC TLC Monitoring ColumnChrom->TLC HPLC Preparative HPLC SemiPure->HPLC PureCalyxamineB Pure this compound (>98%) HPLC->PureCalyxamineB HPLC->TLC

Caption: A generalized workflow for the purification of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering solubility issues with hydrophobic compounds like Calyxamine B during in vitro and in vivo assays.

Troubleshooting Guide

Issue: Compound Precipitation Upon Dilution in Aqueous Buffer

Question: My compound, initially dissolved in an organic solvent like DMSO, precipitates when I dilute it into my aqueous assay buffer. What should I do?

Answer: This is a common issue with hydrophobic compounds. The key is to maintain the compound's solubility in the final aqueous solution. Here is a step-by-step workflow to troubleshoot this problem:

G cluster_solutions Solubilization Strategies start Precipitation Observed check_dmso Verify Final DMSO Concentration (ideally <0.5%) start->check_dmso reduce_dmso Lower Final DMSO Concentration check_dmso->reduce_dmso If >0.5% use_cosolvent Try Alternative Co-solvents (e.g., Ethanol, DMF) reduce_dmso->use_cosolvent fail Still Precipitates add_surfactant Incorporate Surfactants (e.g., Tween-80, Pluronic F-68) use_cosolvent->add_surfactant use_cyclodextrin Utilize Cyclodextrins (e.g., HP-β-CD) add_surfactant->use_cyclodextrin optimize_buffer Optimize Buffer Conditions (pH, ionic strength) use_cyclodextrin->optimize_buffer success Solubility Achieved optimize_buffer->success

Caption: A decision tree for troubleshooting compound precipitation.

Detailed Steps:

  • Check Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible, ideally below 0.5%, to minimize its impact on the assay and the compound's solubility.[1]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous buffer. This gradual decrease in solvent concentration can sometimes prevent precipitation.

  • Alternative Co-solvents: If DMSO is not effective, consider other water-miscible organic solvents.

  • Incorporate Surfactants: Non-ionic surfactants can help to solubilize hydrophobic compounds by forming micelles.[1] It's important to use them above their critical micelle concentration (CMC).

  • Utilize Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior, encapsulating the hydrophobic compound and increasing its aqueous solubility.[1]

  • Optimize Buffer Conditions: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for dissolving a novel, poorly soluble compound like this compound?

A1: For a novel compound with unknown solubility, a systematic approach is recommended. Start with common organic solvents and then move to more specialized solubilizing agents if needed.

Recommended Initial Solvent Screening:

SolventStarting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10-50 mMA versatile solvent for many hydrophobic compounds.[2]
Ethanol10-30 mMA good alternative, especially for less polar compounds.
Dimethylformamide (DMF)10-30 mMAnother option if DMSO or ethanol fail.

If the compound still shows poor solubility, proceed to the advanced strategies outlined in the troubleshooting guide above.

Q2: How can I prepare a stock solution of this compound?

A2: A high-concentration stock solution in an appropriate organic solvent is the first step.

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Weigh the Compound: Accurately weigh out the desired amount of this compound.

  • Add Solvent: Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.

  • Dissolve: Vortex the solution vigorously. If necessary, use a brief sonication in a water bath to aid dissolution.

  • Inspect: Visually confirm that all solid material has dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: My compound seems to lose activity over time in my cell-based assay. Could this be a solubility issue?

A3: Yes, this can be related to solubility. Hydrophobic compounds may precipitate out of the cell culture medium over time or adsorb to the plasticware, reducing the effective concentration.[1]

To mitigate this:

  • Include a Surfactant: A low concentration of a non-ionic surfactant in your culture medium can help maintain solubility.

  • Use Low-Binding Plates: Consider using low-adhesion microplates to minimize non-specific binding.

  • Regular Media Changes: For longer-term assays, refreshing the media with a new solution of the compound may be necessary.

Q4: Can the solubility of my compound affect my assay results?

A4: Absolutely. Poor solubility can lead to several artifacts:

  • Inaccurate Potency: If the compound precipitates, the actual concentration in solution will be lower than intended, leading to an underestimation of its potency (e.g., a higher IC50 value).

  • Irreproducible Data: Variability in the extent of precipitation between experiments can lead to inconsistent results.

  • Compound Aggregation: Hydrophobic compounds can form aggregates that may cause non-specific inhibition or other off-target effects.

Illustrative Signaling Pathway

While the specific signaling pathways affected by this compound are not yet fully elucidated, we can draw parallels from similar compounds like Calycosin, an isoflavonoid that has been shown to modulate several key cellular pathways. The following diagram illustrates a hypothetical signaling cascade that a novel compound might influence.[3][4][5][6][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt MAPK MAPK Akt->MAPK TF Transcription Factor MAPK->TF Gene Gene Expression TF->Gene CalyxamineB This compound CalyxamineB->Receptor Inhibits

Caption: Hypothetical signaling pathway modulated by this compound.

This technical guide provides a starting point for addressing solubility issues with this compound and other challenging compounds. A systematic and well-documented approach to optimizing solubility will ultimately lead to more reliable and reproducible experimental data.

References

Technical Support Center: Optimizing Calyxamine B Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the stability of Calyxamine B for long-term storage and experimental use. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general storage condition for solid this compound?

For long-term storage, solid this compound should be stored in a sealed container in a cool, dry place.[1]

Q2: How should I store this compound solutions?

Stock solutions of this compound can be stored at temperatures below -20°C for several months.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What are the likely causes of this compound degradation?

While specific degradation pathways for this compound have not been extensively studied, degradation of similar piperidine alkaloids can be influenced by factors such as:

  • pH: Alkaloids can be unstable in alkaline conditions.[2]

  • Light: Exposure to UV light can cause degradation in some alkaloids.[3]

  • Oxidation: The presence of oxidizing agents may lead to degradation.

  • Temperature: Elevated temperatures can accelerate chemical degradation.

Q4: Are there any known incompatibilities for this compound?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound in the experimental buffer or media.Check the pH of your solutions; alkaloids can be more stable in neutral to slightly acidic conditions.[2] Protect your experimental setup from direct light.
Precipitate formation in stock solution after thawing. Poor solubility or aggregation at lower temperatures.Before use, gently warm the tube to 37°C and use an ultrasonic bath to ensure complete dissolution.[1]
Inconsistent experimental results over time. Gradual degradation of the this compound stock solution.Prepare fresh stock solutions more frequently. Aliquot stock solutions to minimize the number of freeze-thaw cycles.
Discoloration of solid this compound. Potential degradation due to improper storage.Discard the product if discoloration is observed. Ensure the storage container is properly sealed and stored in a cool, dark, and dry place.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the solid this compound to equilibrate to room temperature before opening the vial.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of a suitable solvent (e.g., DMSO, ethanol) to achieve the desired concentration.

  • To aid dissolution, gently warm the solution to 37°C and sonicate in an ultrasonic bath for a short period.[1]

  • Visually inspect the solution to ensure complete dissolution.

  • Dispense the stock solution into single-use aliquots in light-protected tubes.

  • Store the aliquots at -20°C or lower.[1]

Protocol 2: General Forced Degradation Study Workflow

This protocol outlines a general workflow for a forced degradation study to identify the stability-indicating parameters for this compound.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution Acid Acid Hydrolysis (e.g., 0.1M HCl) Prep->Acid Expose to Base Base Hydrolysis (e.g., 0.1M NaOH) Prep->Base Expose to Oxidation Oxidative Stress (e.g., 3% H2O2) Prep->Oxidation Expose to Thermal Thermal Stress (e.g., 60°C) Prep->Thermal Expose to Photo Photolytic Stress (UV/Vis light) Prep->Photo Expose to HPLC HPLC-UV/MS Analysis Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze Characterize Characterize Degradants HPLC->Characterize

Caption: Workflow for a forced degradation study of this compound.

Signaling Pathway and Logical Relationships

Hypothetical Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for a piperidine alkaloid like this compound, highlighting potential points of instability.

Hypothetical_Degradation CalyxamineB This compound (Piperidine Alkaloid) Hydrolysis Hydrolysis (pH dependent) CalyxamineB->Hydrolysis Oxidation Oxidation CalyxamineB->Oxidation Photodegradation Photodegradation (UV/Vis light) CalyxamineB->Photodegradation DegradantA Degradation Product A (e.g., Ring Opening) Hydrolysis->DegradantA DegradantB Degradation Product B (e.g., Oxidized species) Oxidation->DegradantB DegradantC Degradation Product C (e.g., Isomers) Photodegradation->DegradantC

Caption: Hypothetical degradation pathways for this compound.

Troubleshooting Logic for Stability Issues

This diagram outlines a logical approach to troubleshooting stability-related problems encountered during experiments with this compound.

Troubleshooting_Logic Start Inconsistent Results or Loss of Activity CheckStorage Review Storage Conditions (Solid & Solution) Start->CheckStorage CheckHandling Evaluate Experimental Handling Procedures Start->CheckHandling CheckSolution Assess Solution Stability (pH, Light, Temp) Start->CheckSolution StorageIssue Improper Storage CheckStorage->StorageIssue HandlingIssue Handling Error CheckHandling->HandlingIssue SolutionIssue Solution Instability CheckSolution->SolutionIssue StorageIssue->CheckHandling No CorrectStorage Action: Use Fresh Aliquot, Store Properly StorageIssue->CorrectStorage Yes HandlingIssue->CheckSolution No CorrectHandling Action: Minimize Exposure to Light/Air HandlingIssue->CorrectHandling Yes SolutionIssue->Start No, Re-evaluate Experiment CorrectSolution Action: Adjust pH, Protect from Light SolutionIssue->CorrectSolution Yes

Caption: Troubleshooting logic for this compound stability issues.

References

Troubleshooting Calyxamine B NMR Peak Assignments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calyxamine B, specifically addressing challenges that may arise during the assignment of its NMR peaks.

Frequently Asked Questions (FAQs)

Q1: Some of the peaks in my 1H NMR spectrum of this compound are broader than expected. What could be the cause and how can I fix it?

A1: Peak broadening in the NMR spectrum of this compound can arise from several factors related to its specific structure and experimental conditions.

  • Chemical Exchange: The piperidine ring in this compound can undergo conformational exchange (chair-boat interconversion). If this exchange occurs on a timescale similar to the NMR experiment, it can lead to broadened peaks for the protons on and near the ring. The nitrogen atom's lone pair inversion can also contribute to this phenomenon.

  • Presence of Rotamers: While less common for the core piperidine structure itself, if there were restricted rotation around any bonds, it could lead to the presence of rotamers, which can also cause peak broadening if the exchange rate is intermediate.[1]

  • Sample Concentration: A highly concentrated sample can lead to increased viscosity and intermolecular interactions, resulting in broader peaks.[2]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

  • Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks throughout the spectrum.[2]

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the broadening is due to chemical exchange, the peaks will sharpen at either higher temperatures (fast exchange) or lower temperatures (slow exchange).[2]

  • Dilute the Sample: Prepare a more dilute sample to minimize viscosity and intermolecular interaction effects.

  • Check for Impurities: Ensure all glassware is scrupulously clean to avoid paramagnetic contaminants. Purifying the sample again might be necessary.

  • Optimize Shimming: Carefully shim the instrument before acquiring the spectrum to ensure a homogeneous magnetic field.

Q2: I am having difficulty assigning the quaternary carbons of this compound in the 13C NMR spectrum. Which experiments are most helpful?

A2: The direct detection of quaternary carbons can be challenging due to the absence of attached protons. The following 2D NMR experiments are essential for their assignment:

  • Heteronuclear Multiple Bond Correlation (HMBC): This is the most crucial experiment for assigning quaternary carbons. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons. By observing correlations from known protons to a quaternary carbon, its assignment can be deduced. For example, the protons of the four methyl groups on the piperidine ring should show HMBC correlations to the two quaternary carbons to which they are attached.

  • Heteronuclear Single Quantum Coherence (HSQC): While HSQC identifies carbons with directly attached protons, it is useful in a process of elimination. Carbons that do not show a correlation in the HSQC spectrum are likely quaternary (or carbonyls).[3]

Q3: The chemical shifts in my NMR spectrum of this compound don't match the predicted values. What could be the reason for this discrepancy?

A3: Discrepancies between experimental and predicted NMR data are common and can be attributed to several factors:

  • Solvent Effects: The choice of deuterated solvent can significantly influence chemical shifts due to differing solute-solvent interactions, such as hydrogen bonding or aromatic solvent-induced shifts (ASIS).[4][5] For instance, running the spectrum in benzene-d6 versus chloroform-d3 can cause notable changes in proton chemical shifts.[2]

  • pH of the Sample: For an alkaloid like this compound, the protonation state of the nitrogen atom will drastically affect the chemical shifts of nearby protons and carbons. Traces of acid or base in the sample or solvent can alter the pH and thus the observed chemical shifts.

  • Temperature and Concentration: As mentioned earlier, these parameters can also influence chemical shifts, although usually to a lesser extent than solvent or pH effects.[5]

  • Prediction Software Limitations: NMR prediction algorithms use databases of known structures and may not always accurately predict the chemical shifts for novel or complex molecules.[6]

Troubleshooting Steps:

  • Standardize the Solvent: Ensure you are using the same solvent as the reference data you are comparing against. If no reference data is available, report the solvent used in your own data.

  • Control the pH: To ensure a consistent protonation state, you can acquire the spectrum in a buffered solution or after adding a drop of a deuterated acid (like DCl) or base (like NaOD) to see how the spectrum changes.

  • Report Experimental Conditions: Always document the solvent, temperature, and concentration at which the spectrum was acquired.

Q4: I see some unexpected peaks in my NMR spectrum that I cannot assign to this compound. What are the likely sources of these impurities?

A4: Unwanted peaks in an NMR spectrum are a common issue and can originate from various sources.

  • Residual Solvents: Solvents used during the extraction and purification process (e.g., ethyl acetate, hexane, dichloromethane, methanol) are common contaminants.[7][8]

  • Grease: Silicone grease from glassware joints is a frequent impurity, often appearing as a broad singlet around 0 ppm in the 1H NMR spectrum.

  • Water: A peak due to water (H2O or HDO) is almost always present. Its chemical shift is highly dependent on the solvent, temperature, and pH.[9]

  • Phthalates: These are plasticizers that can leach from plastic labware (e.g., tubing, containers) and often appear in the aromatic region of the 1H NMR spectrum.

  • Starting Materials or Byproducts: If the this compound was isolated from a natural source, other co-occurring alkaloids or related compounds might be present as impurities.

Troubleshooting Steps:

  • Identify Common Impurities: Compare the chemical shifts of the unknown peaks to published tables of common NMR impurities.[7][8]

  • Proper Sample Preparation: Ensure your compound is thoroughly dried under high vacuum to remove residual solvents. Use grease-free glassware where possible.

  • Clean NMR Tubes: Thoroughly clean and dry NMR tubes before use to remove any residual contaminants.

  • Further Purification: If significant impurities from other natural products are suspected, further chromatographic purification may be necessary.

Hypothetical NMR Data for this compound

The following tables present hypothetical ¹H and ¹³C NMR data for this compound, predicted based on its structure and typical chemical shifts for similar compounds. This data can be used as a reference for peak assignment.

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

Atom NumberMultiplicityCoupling Constant (J) in HzIntegrationChemical Shift (ppm)
1s-3H2.15
3s-1H5.80
5, 9s-4H2.20
6, 8s-12H1.20
11br s-1H1.50

Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Atom NumberChemical Shift (ppm)
1207.0
2150.0
3125.0
455.0
5, 945.0
6, 850.0
7, 1030.0
11N/A

Experimental Protocols

1. Sample Preparation for NMR Spectroscopy

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃).

  • Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. If solubility is an issue, sonication for a few minutes may help.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

2. Acquisition of 1D and 2D NMR Spectra

A standard suite of NMR experiments for structure elucidation of a novel compound like this compound would include:

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their coupling patterns.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish spin systems.[10]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[11]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems and identifying quaternary carbons.[10]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing information about the 3D structure and stereochemistry.[10]

Troubleshooting Workflows

Below are diagrams illustrating logical workflows for troubleshooting common NMR issues encountered with this compound.

G Troubleshooting Broad NMR Peaks start Broad Peaks Observed check_shim Check Shim Quality start->check_shim reshim Re-shim Spectrometer check_shim->reshim Poor check_conc Check Sample Concentration check_shim->check_conc Good reshim->start dilute Prepare a More Dilute Sample check_conc->dilute High vt_nmr Run Variable Temperature (VT) NMR check_conc->vt_nmr Optimal dilute->start exchange Broadening due to Chemical Exchange vt_nmr->exchange Peaks Sharpen/Decoalesce other_issue Persistent Broadening: Consider Paramagnetic Impurities vt_nmr->other_issue No Change

Caption: Workflow for troubleshooting broad NMR peaks.

G Assigning Quaternary Carbons start Quaternary Carbon Assignment Needed run_13C Acquire 13C NMR Spectrum start->run_13C run_hsqc Acquire HSQC Spectrum run_13C->run_hsqc identify_no_hsqc Identify Carbons with No HSQC Correlation run_hsqc->identify_no_hsqc run_hmbc Acquire HMBC Spectrum identify_no_hsqc->run_hmbc analyze_hmbc Analyze 2-3 Bond Correlations from Known Protons run_hmbc->analyze_hmbc assign_quat Assign Quaternary Carbons analyze_hmbc->assign_quat

Caption: Workflow for assigning quaternary carbons in this compound.

References

minimizing degradation of Calyxamine B during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Calyxamine B during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a piperidine alkaloid isolated from the Caribbean sea sponge Calyx podatypa.[1] Like many natural products, particularly alkaloids, this compound can be susceptible to degradation under certain chemical and physical conditions.[2][3] Factors such as pH, temperature, light, and the presence of oxygen or harsh chemicals can lead to structural changes, reducing the yield and purity of the final extract. Minimizing degradation is crucial for accurate downstream analysis and for preserving its potential biological activity.

Q2: What are the primary factors that can cause this compound degradation during extraction?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on general knowledge of alkaloid chemistry, the primary degradation factors are likely to be:

  • pH Extremes: Strong acidic or alkaline conditions can lead to hydrolysis or rearrangement of the molecule.[4] The use of strong bases like sodium hydroxide should be approached with caution as they can cause hydrolysis of certain alkaloids.[4]

  • High Temperatures: Many alkaloids are thermolabile, and prolonged exposure to high temperatures, as used in techniques like Soxhlet extraction, can cause decomposition.[2]

  • Oxidation: Exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to oxidation of the alkaloid. It is sometimes recommended to handle extracts under an inert atmosphere (e.g., nitrogen).[3]

  • Enzymatic Degradation: If the extraction process does not effectively deactivate native enzymes from the source organism, these enzymes can potentially modify the target compound.

Q3: What is a recommended general approach for the extraction of alkaloids like this compound?

A3: A common and effective method for alkaloid extraction is acid-base extraction.[3] This technique leverages the basicity of the nitrogen atom in the alkaloid structure, which allows it to form a water-soluble salt in acidic conditions and a water-insoluble free base in alkaline conditions. This differential solubility is used to separate the alkaloid from other non-basic natural products.[4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete Extraction: The solvent may not be effectively penetrating the source material, or the extraction time may be too short.- Ensure the source material is properly ground to increase surface area. - Optimize the solvent system and extraction time. - Consider using ultrasound-assisted extraction to improve cell disruption and solvent penetration.[2][6]
Degradation during Extraction: See Q2 for potential causes of degradation.- Avoid high temperatures; use cold extraction methods if possible. - Use milder bases like ammonium hydroxide for pH adjustments.[4] - Minimize exposure to light and oxygen.
Loss during Liquid-Liquid Extraction: Emulsion formation can trap the analyte, leading to poor recovery.[7]- To prevent emulsions, use gentle swirling instead of vigorous shaking during extraction.[7] - To break up an existing emulsion, add a small amount of brine (saturated NaCl solution).[7]
Presence of Impurities in the Final Extract Inefficient Separation: The acid-base extraction may not have been selective enough, or the washing steps may have been insufficient.- Repeat the acid-base extraction cycle. - Optimize the pH for the acidification and basification steps. - Follow up with a chromatographic purification step, such as column chromatography or preparative HPLC.[2][4]
Co-extraction of other Lipophilic Compounds: The initial organic solvent extraction may have pulled out a large number of non-alkaloidal, fat-soluble impurities.[5]- Include a defatting step at the beginning of the extraction process, for example, by pre-extracting the source material with a non-polar solvent like hexane.
Crystallization Issues (Oiling Out) High Level of Impurities: The presence of significant impurities can lower the melting point of the compound and prevent proper crystallization.- Further purify the extract using chromatography before attempting crystallization. - Try re-dissolving the "oiled out" substance in a bit more hot solvent and allowing it to cool more slowly.
Inappropriate Solvent System: The solvent used for crystallization may not be suitable for this compound.- Experiment with different solvent systems or solvent combinations to find one that promotes good crystal growth.

Experimental Protocols

General Acid-Base Extraction Protocol for this compound

This protocol is a general guideline and may require optimization.

  • Preparation of Source Material:

    • Lyophilize and grind the sponge tissue (Calyx podatypa) to a fine powder.

  • Initial Extraction:

    • Macerate the powdered material in methanol (MeOH) or a mixture of dichloromethane (DCM) and MeOH (e.g., 1:1 v/v) at room temperature for 24-48 hours.

    • Filter the extract and repeat the process two more times.

    • Combine the extracts and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 1M hydrochloric acid (HCl).

    • Wash the acidic solution with a non-polar organic solvent like hexane or ethyl acetate to remove neutral and acidic compounds.

    • Adjust the pH of the aqueous layer to approximately 9-10 with a mild base such as ammonium hydroxide.[4]

    • Extract the now basic aqueous solution with an organic solvent such as dichloromethane or chloroform. The free base this compound will move into the organic layer.

    • Repeat the extraction from the aqueous layer three times.

  • Purification:

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • The resulting crude alkaloid extract can be further purified by column chromatography on silica gel or alumina, or by using preparative High-Performance Liquid Chromatography (HPLC).[4]

Visualizations

G cluster_workflow Extraction Workflow Source Source Material (Calyx podatypa) CrudeExtract Crude Organic Extract Source->CrudeExtract Maceration with Organic Solvent AcidicSolution Acidic Aqueous Solution (this compound as Salt) CrudeExtract->AcidicSolution Dissolve in Acid (e.g., HCl) Wash with Organic Solvent BasicSolution Basic Aqueous Solution AcidicSolution->BasicSolution Basify with e.g., NH4OH Purified Purified this compound BasicSolution->Purified Extract with Organic Solvent & Purify (Chromatography)

Caption: A generalized workflow for the acid-base extraction of this compound.

G cluster_troubleshooting Troubleshooting Logic Start Low Yield? CheckDegradation Check for Degradation (High Temp, Harsh pH) Start->CheckDegradation Yes PurifyFurther Further Purification Needed? Start->PurifyFurther No CheckEmulsion Check for Emulsion in LLE CheckDegradation->CheckEmulsion Degradation Minimized OptimizeExtraction Optimize Extraction (Time, Solvent) CheckEmulsion->OptimizeExtraction No Emulsion Found Chromatography Use Chromatography PurifyFurther->Chromatography Yes End Successful Extraction PurifyFurther->End No Chromatography->End

Caption: A decision-making diagram for troubleshooting low yield in this compound extraction.

References

Validation & Comparative

A Comparative Guide to Acetylcholinesterase Inhibitors: Donepezil vs. the Uncharacterized Calyxamine B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, a direct comparison of acetylcholinesterase (AChE) inhibitors is crucial for identifying promising therapeutic candidates. This guide provides a detailed analysis of donepezil, a well-established AChE inhibitor, and addresses the current scientific understanding of Calyxamine B in this context.

A critical finding of this report is the significant disparity in available research. While donepezil is extensively studied and clinically approved, there is currently no publicly available scientific literature or experimental data to substantiate this compound as an acetylcholinesterase inhibitor.

Donepezil: A Clinically Proven AChE Inhibitor

Donepezil is a reversible inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3][4] By inhibiting AChE, donepezil increases the concentration of acetylcholine in the brain, which is believed to be beneficial for cognitive function in conditions such as Alzheimer's disease.[1][2][3]

Quantitative Data: AChE Inhibition by Donepezil

The inhibitory potency of donepezil against acetylcholinesterase is well-documented and is commonly expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

CompoundTarget EnzymeIC50 Value (nM)Source
DonepezilHuman AChE11.6[5]
DonepezilBovine AChE8.12[5]
DonepezilRat Brain AChE6.7
Mechanism of Action of Donepezil

Donepezil's primary mechanism of action is the reversible inhibition of acetylcholinesterase.[1][6] This leads to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][2][3]

Donepezil_Mechanism cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Donepezil Donepezil Donepezil->AChE Inhibits Signal Signal Transduction AChR->Signal Activates

Caption: Mechanism of Donepezil's AChE Inhibition.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

A commonly used method to determine the AChE inhibitory activity of compounds like donepezil is the spectrophotometric method developed by Ellman.

Objective: To measure the in vitro inhibition of acetylcholinesterase by a test compound.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (e.g., Donepezil) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare serial dilutions of the test compound.

  • Assay Reaction:

    • To each well of the microplate, add phosphate buffer, the test compound solution (or solvent for control), and the AChE enzyme solution.

    • Incubate the plate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

    • Add DTNB to each well.

    • Initiate the reaction by adding the substrate, ATCI.

  • Measurement:

    • Immediately measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate anion) at a wavelength of 412 nm using a microplate reader.

    • Take readings at regular intervals for a set period.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition of AChE activity for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Ellman_Method_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare Reagents: AChE, ATCI, DTNB, Test Compound Plate Prepare 96-well Plate Reagents->Plate Add_Inhibitor Add Buffer, Test Compound, & AChE Plate->Add_Inhibitor Incubate Incubate (e.g., 15 min at 37°C) Add_Inhibitor->Incubate Add_DTNB Add DTNB Incubate->Add_DTNB Add_Substrate Add ATCI to start reaction Add_DTNB->Add_Substrate Read_Absorbance Read Absorbance at 412 nm Add_Substrate->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the Ellman's Method.

This compound: An Uncharacterized Compound in AChE Inhibition

This compound is a natural product, a piperidine alkaloid, that has been isolated from the marine sponge Calyx podatypa.[1]

Chemical Information:

  • Molecular Formula: C12H21NO[1]

  • CAS Number: 150710-72-8[7]

Despite its identification and the availability of its chemical structure, a thorough search of scientific databases reveals no published studies investigating the acetylcholinesterase inhibitory activity of this compound. Therefore, no quantitative data, experimental protocols, or signaling pathway information related to AChE inhibition by this compound can be provided at this time.

Conclusion

This guide highlights the well-established role of donepezil as a potent and clinically significant acetylcholinesterase inhibitor. Its mechanism of action and inhibitory activity have been extensively characterized through various experimental methods. In stark contrast, this compound remains an unstudied compound in the context of AChE inhibition. For researchers seeking novel AChE inhibitors, this compound could represent a novel chemical scaffold for investigation, but its potential in this area is entirely speculative until experimental data becomes available. Professionals in drug development should rely on the robust data available for established compounds like donepezil while recognizing the vast number of natural products, such as this compound, that await scientific exploration.

References

A Comparative Analysis of Calyxamine B and Other Cytotoxic Marine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Marine organisms are a prolific source of structurally unique and biologically active secondary metabolites, with marine alkaloids being a particularly promising class of compounds for drug discovery. Among these, Calyxamine B, a piperidine alkaloid isolated from the marine sponge Calyx podatypa, has garnered interest. This guide provides a comparative analysis of this compound and other selected marine alkaloids with known cytotoxic properties, supported by available experimental data and detailed methodologies.

Introduction to this compound

This compound is a piperidine alkaloid with the molecular formula C₁₂H₂₁NO.[1] It was first isolated from the marine sponge Calyx podatypa. While its unique structure has been elucidated, to date, there is no publicly available quantitative data on its cytotoxic activity (e.g., IC50 values) against cancer cell lines. This guide, therefore, aims to provide a comparative framework by examining the cytotoxicity of other well-characterized marine alkaloids, offering a valuable resource for researchers interested in the potential of this compound class.

Comparative Cytotoxicity of Marine Alkaloids

While specific data for this compound is not available, a vast number of other marine alkaloids have demonstrated significant cytotoxic activity against various cancer cell lines. For a comprehensive comparison, we have selected a few notable examples from different structural classes. The table below summarizes their cytotoxic profiles.

Alkaloid ClassCompound NameSource OrganismCancer Cell LineIC50 (µM)Reference
Piperidine Arenosclerin AArenosclera brasiliensisHL-608.9[2]
Arenosclerin BArenosclera brasiliensisHL-608.4[2]
Pyridoacridine AscidideminDidemnum sp.P3880.028
Indole Manzamine AAcanthostrongylophora sp.Neuroblastoma (SK-N-SH)0.09
Guanidine Ptilomycalin APtilocaulis spiculiferP3880.02
Bis-indole TopsentinSpongosorites sp.P3882.5

Caption: Comparative cytotoxicity (IC50) of selected marine alkaloids against various cancer cell lines.

Key Signaling Pathways and Mechanisms of Action

The cytotoxic effects of many marine alkaloids are attributed to their ability to interfere with fundamental cellular processes, often leading to apoptosis (programmed cell death). While the specific mechanism of this compound is yet to be elucidated, other marine alkaloids have been shown to act through various pathways. For instance, some alkaloids induce apoptosis by activating caspases, a family of proteases crucial for the execution of apoptosis.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response Marine_Alkaloid Marine Alkaloid (e.g., Manzamine A) Bax_Bak Bax/Bak Activation Marine_Alkaloid->Bax_Bak Induces Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Acts on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Recruits Apoptosome Apoptosome Assembly Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Activates Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase3->Executioner_Caspases Activates Apoptosis Apoptosis Executioner_Caspases->Apoptosis Leads to

Caption: Generalized intrinsic apoptosis signaling pathway induced by some marine alkaloids.

Experimental Protocols

To ensure the reproducibility and comparability of cytotoxicity data, standardized experimental protocols are essential. Below are detailed methodologies for two key assays commonly used to evaluate the cytotoxic and apoptotic effects of marine natural products.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5]

Workflow:

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with varying concentrations of the marine alkaloid Cell_Seeding->Compound_Treatment Incubation_24_48h 3. Incubate for 24-48 hours Compound_Treatment->Incubation_24_48h MTT_Addition 4. Add MTT reagent to each well Incubation_24_48h->MTT_Addition Incubation_4h 5. Incubate for 4 hours (Formazan formation) MTT_Addition->Incubation_4h Solubilization 6. Add solubilization solution (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Measurement 7. Measure absorbance at 570 nm using a plate reader Solubilization->Absorbance_Measurement Data_Analysis 8. Calculate IC50 value Absorbance_Measurement->Data_Analysis

Caption: A typical workflow for determining cell viability using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, A549, MCF-7) in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

  • Compound Preparation: Prepare a stock solution of the marine alkaloid in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Annexin V-FITC/PI Apoptosis Assay

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[6][7][8]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Detailed Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the marine alkaloid at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine them with the floating cells from the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) and resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

While the cytotoxic potential of this compound remains to be experimentally determined, the broader class of marine alkaloids, including piperidines, represents a rich and diverse source of compounds with potent anti-cancer activities. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers to design and execute studies aimed at elucidating the biological activity of this compound and other novel marine natural products. Further investigation into the mechanism of action of these compounds will be crucial for their development as potential therapeutic agents.

References

The Quest for Potent Calyxamine B Analogs: A Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals are keenly interested in the structure-activity relationship (SAR) of natural products, as these studies pave the way for the synthesis of more potent and selective therapeutic agents. One such molecule of interest is Calyxamine B, a marine natural product that has shown potential for further development. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the exploration of this compound analogs and their biological activities.

The development of a comparison guide, complete with quantitative data, experimental protocols, and signaling pathway diagrams, is contingent on the availability of this foundational research. Without studies that systematically modify the core structure of this compound and evaluate the resulting changes in biological activity, it is not possible to construct a meaningful SAR analysis.

For researchers interested in this area, this represents a significant opportunity. The synthesis of a library of this compound analogs and subsequent screening for various biological activities (e.g., anticancer, antimicrobial, anti-inflammatory) would be a valuable contribution to the field of medicinal chemistry. Such a study would involve:

  • Chemical Synthesis: The total synthesis of this compound and the subsequent development of synthetic routes to produce a diverse range of analogs with modifications at key positions of the molecule.

  • Biological Screening: The evaluation of the synthesized analogs in a panel of relevant biological assays to determine their potency (e.g., IC50 or EC50 values) and selectivity.

  • Data Analysis: The correlation of the structural modifications with the observed biological activity to establish a clear structure-activity relationship.

The insights gained from such an investigation would be instrumental in guiding the design of next-generation this compound-based therapeutic agents with improved efficacy and drug-like properties. Until such research is conducted and published, a detailed comparison guide on the SAR of this compound analogs remains an endeavor for future scientific exploration.

No Published Data Available for Synthesis and Biological Evaluation of Calyxamine B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for published literature on the synthesis and biological evaluation of derivatives of Calyxamine B, a piperidine alkaloid isolated from the marine sponge Calyx podatypa, has yielded no specific experimental data. Despite extensive queries for synthetic methodologies, biological activity, and structure-activity relationship studies pertaining to this compound derivatives, the scientific literature does not appear to contain the necessary information to construct a detailed comparison guide as requested.

This compound itself has been identified as 1-(2,2,6,6-tetramethylpiperidin-4-ylidene)propan-2-one. While its structure has been elucidated, there is a notable absence of follow-up research in the public domain detailing the synthesis of analogues or a systematic evaluation of their biological effects. General research on piperidine alkaloids from marine sponges indicates a broad range of biological activities, including anticancer properties. However, this information is not specific to this compound or its derivatives and thus cannot be used to fulfill the core requirements of data presentation and experimental protocol documentation.

Due to the lack of available quantitative data, experimental protocols, and comparative studies for this compound derivatives, it is not possible to create the requested "Publish Comparison Guides" at this time. Further research and publication in this specific area would be required before such a guide could be developed.

Unveiling the Action of Calyxamine B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of Calyxamine B's mechanism of action against established alternatives. This document provides a synthesis of available data, detailed experimental protocols for acetylcholinesterase inhibition assays, and visual representations of the relevant signaling pathway to facilitate a deeper understanding of this novel compound.

Executive Summary

This compound, a piperidine alkaloid isolated from the marine sponge Calyx podatypa, has been identified as a potent inhibitor of acetylcholinesterase (AChE). This enzyme is a critical target in the management of neurodegenerative diseases such as Alzheimer's disease, where the degradation of the neurotransmitter acetylcholine contributes to cognitive decline. This guide compares the inhibitory action of this compound with that of three widely prescribed AChE inhibitors: Donepezil, Galantamine, and Rivastigmine. While quantitative data on this compound's inhibitory concentration (IC50) remains to be fully publicly disclosed, its potential as a therapeutic agent warrants a thorough examination of its mechanism in the context of existing treatments.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for this compound and its counterparts is the inhibition of acetylcholinesterase. This enzyme is responsible for the hydrolysis of acetylcholine into choline and acetic acid in the synaptic cleft, a process that terminates the signal transmission between neurons.[1][2] By inhibiting AChE, these compounds increase the concentration and duration of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission.[2][3] This enhanced signaling is believed to alleviate some of the cognitive symptoms associated with Alzheimer's disease.[3][4]

Comparative Analysis of Acetylcholinesterase Inhibitors

To provide a clear comparison, the following table summarizes the key characteristics of this compound and the established AChE inhibitors.

FeatureThis compoundDonepezilGalantamineRivastigmine
Source Marine Sponge (Calyx podatypa)SyntheticDaffodils (Galanthus spp.)Synthetic
Mechanism of Action Acetylcholinesterase InhibitorReversible Acetylcholinesterase Inhibitor[4][5]Reversible Acetylcholinesterase Inhibitor, Allosteric Modulator of Nicotinic Receptors[6][7][8]Pseudo-irreversible Inhibitor of Acetylcholinesterase and Butyrylcholinesterase[9][10][11]
Reported Potency Potent, reported to have a better IC50 than Ferulic acidIC50: 2.17 μMIC50: 2.727 µg/mlIC50: Varies depending on assay

Experimental Protocols

The following is a generalized protocol for determining the acetylcholinesterase inhibitory activity of a compound, based on Ellman's method, a widely used colorimetric assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (e.g., this compound) and reference inhibitors (e.g., Donepezil)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compound and reference inhibitors at various concentrations.

  • In a 96-well plate, add phosphate buffer, the test compound solution, and the AChE enzyme solution.

  • Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate, ATCI, and the chromogenic reagent, DTNB.

  • Measure the absorbance of the resulting yellow 5-thio-2-nitrobenzoate anion at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.

  • The rate of reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without any inhibitor.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway of acetylcholinesterase and a typical workflow for screening AChE inhibitors.

Acetylcholinesterase_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Inhibitor Action Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline_Uptake Choline Uptake Choline->Choline_Uptake Choline_Uptake->ChAT ACh_Vesicle Acetylcholine (ACh) Vesicle ChAT->ACh_Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh Acetylcholine ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Choline_Product Choline AChE->Choline_Product Acetate Acetate AChE->Acetate Choline_Product->Choline_Uptake Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Inhibitor This compound (or other AChE Inhibitor) Inhibitor->AChE Inhibition

Caption: Acetylcholinesterase signaling pathway and point of inhibition.

Experimental_Workflow Start Start Compound_Preparation Prepare Test Compound (this compound) and Controls Start->Compound_Preparation Assay_Setup Set up 96-well Plate: Buffer, Compound, AChE Compound_Preparation->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Reaction_Initiation Add Substrate (ATCI) and DTNB Incubation->Reaction_Initiation Data_Acquisition Measure Absorbance at 412 nm Reaction_Initiation->Data_Acquisition Data_Analysis Calculate % Inhibition Data_Acquisition->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for acetylcholinesterase inhibitor screening.

Conclusion

This compound presents itself as a promising natural compound with potent acetylcholinesterase inhibitory activity. While further research is needed to quantify its efficacy and elucidate its full pharmacological profile, its mechanism of action aligns with established therapeutic strategies for neurodegenerative diseases. This guide provides a foundational comparison to aid researchers in contextualizing the potential of this compound and designing future investigations. The detailed experimental protocol and visual aids are intended to support the validation and exploration of this and other novel AChE inhibitors.

References

In Vivo Efficacy of Calyxamine B: A Comprehensive Review of Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a significant gap in the scientific literature regarding the in vivo efficacy of Calyxamine B in animal models. Despite extensive searches of available preclinical research, no specific studies detailing the in vivo effects of this compound in cancer or inflammation models have been identified. Therefore, a direct comparison with alternative treatments based on in vivo experimental data is not possible at this time.

This compound is a member of the Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the genus Daphniphyllum.[1][2][3] While these alkaloids are recognized for their complex chemical structures and potential biological activities, in vivo research into specific compounds like this compound appears to be limited.[1][2][4]

Research on Related Daphniphyllum Alkaloids

While data on this compound is absent, some research on other Daphniphyllum alkaloids provides limited insight into the potential therapeutic areas for this class of compounds. For instance, a newly isolated Daphniphyllum alkaloid, daphnezomine W, has demonstrated moderate cytotoxic activity against the HeLa human cervical cancer cell line in vitro.[5] However, it is crucial to note that these are preliminary, in vitro findings and do not provide information on in vivo efficacy, safety, or pharmacokinetic profiles in animal models.

The Importance of In Vivo Studies

In vivo studies in animal models are a critical step in the drug development process. They provide essential information on a compound's efficacy, mechanism of action, and potential toxicity in a living organism, which cannot be obtained from in vitro studies alone. The lack of such data for this compound means that its potential as a therapeutic agent remains unevaluated.

Future Directions

To ascertain the therapeutic potential of this compound, future research should focus on conducting comprehensive in vivo efficacy studies in relevant animal models of disease, such as:

  • Xenograft and genetically engineered mouse models of cancer: To evaluate anti-tumor activity, dose-response relationships, and potential mechanisms of action.

  • Chemically-induced or genetic models of inflammation: To assess anti-inflammatory effects and impact on inflammatory signaling pathways.

Such studies would be instrumental in determining whether this compound warrants further investigation as a potential drug candidate. Without this fundamental preclinical data, no meaningful comparison to existing therapies can be made.

Experimental Workflow for Future In Vivo Studies

Should in vivo studies on this compound be undertaken, a typical experimental workflow would involve several key stages. The following diagram illustrates a generalized workflow for evaluating the in vivo efficacy of a novel compound in a cancer model.

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_invivo In Vivo Efficacy Study cluster_analysis Data Analysis & Interpretation A Compound Synthesis & Characterization B In Vitro Screening (Cell Viability, Target Engagement) A->B Initial Assessment C Animal Model Selection (e.g., Xenograft, GEM) B->C Promising Candidate D Treatment Administration (Vehicle vs. This compound vs. Positive Control) C->D Model Establishment E Tumor Growth Monitoring (Calipers, Imaging) D->E Treatment Period F Endpoint Analysis E->F Study Termination G Histopathology & IHC F->G H Biomarker Analysis (e.g., Western Blot, ELISA) F->H I Statistical Analysis G->I H->I J Conclusion & Future Studies I->J

Figure 1. A generalized workflow for in vivo efficacy studies of a novel compound in a cancer model.

References

A Comparative Analysis of Chalcone Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals often seek compounds with high selectivity for specific enzyme targets to minimize off-target effects and enhance therapeutic efficacy. While information on "Calyxamine B" is not available in the current scientific literature, this guide provides a comparative analysis of a well-studied class of compounds, chalcone derivatives, and their selectivity for acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease.

Chalcones are a class of organic compounds that have garnered significant interest for their potential as dual inhibitors of both acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), both of which are important targets in the development of therapies for Alzheimer's disease.[1] This guide will delve into the selectivity of various chalcone derivatives for AChE over other enzymes, presenting key inhibitory data and the experimental methods used to obtain them.

Data Presentation: Inhibitory Activity of Chalcone Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several synthetic chalcone derivatives against AChE and MAO-B. Lower IC50 values indicate greater inhibitory potency.

CompoundAChE IC50 (µM)MAO-B IC50 (µM)Selectivity (MAO-B/AChE)Reference
Chalcone Derivative 70.418.821.5[1]
Chalcone Derivative 80.131.07.7[1]
Chalcone Derivative 91.30.570.44[1]
Chalcone-Mannich Compound 110.441.212.75[1]
Synthetic Chalcones (Range)1.2 - 6.070.029 - 0.0820.005 - 0.068[1]

Note: The selectivity index is calculated as the ratio of IC50 (MAO-B) / IC50 (AChE). A value greater than 1 indicates higher selectivity for AChE, while a value less than 1 indicates higher selectivity for MAO-B.

Experimental Protocols

The determination of enzyme inhibitory activity, such as that of chalcone derivatives on AChE, is typically performed using a spectrophotometric method, often referred to as the Ellman's method.

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of a substrate, acetylthiocholine (ATCh), to thiocholine. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at a specific wavelength (typically 412 nm). The rate of color development is proportional to the enzyme activity. When an inhibitor is present, the rate of the reaction decreases.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine (ATCh) iodide (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (chalcone derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: All reagents are prepared in the phosphate buffer. A stock solution of the test compound is prepared and serially diluted to obtain a range of concentrations.

  • Assay Reaction:

    • In each well of the microplate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution.

    • Add the test compound solution at various concentrations to the respective wells. A control well without the inhibitor is also prepared.

    • The plate is incubated for a pre-determined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • The reaction is initiated by adding the substrate (ATCh) to all wells.

  • Measurement: The absorbance of each well is measured immediately and then continuously for a set period (e.g., 5 minutes) at 412 nm using a microplate reader.

  • Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition for each concentration of the test compound is calculated using the following formula:

    % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Below are diagrams illustrating the enzymatic reaction pathway and a typical experimental workflow for assessing enzyme inhibition.

AChE_Inhibition_Pathway cluster_reaction AChE Catalyzed Hydrolysis ACh Acetylcholine (Substrate) AChE AChE (Enzyme) ACh->AChE Binds to Products Choline + Acetate AChE->Products Catalyzes Inhibitor Inhibitor (e.g., Chalcone) Inhibitor->AChE Binds and Inhibits

Caption: Enzymatic reaction of AChE and its inhibition.

Experimental_Workflow start Start reagent_prep Prepare Reagents (Buffer, DTNB, Enzyme, Substrate) start->reagent_prep plate_setup Set up 96-well Plate (Add Buffer, DTNB, AChE) reagent_prep->plate_setup add_inhibitor Add Inhibitor (Chalcone Derivatives) plate_setup->add_inhibitor incubate Incubate add_inhibitor->incubate add_substrate Initiate Reaction (Add ATCh) incubate->add_substrate measure Measure Absorbance at 412 nm add_substrate->measure analyze Analyze Data (Calculate % Inhibition and IC50) measure->analyze end End analyze->end

Caption: Experimental workflow for AChE inhibition assay.

References

Comparative Bioactivity of Calyxamine B: A Cross-Validation in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

Abstract

Calyxamine B, a piperidine alkaloid originally isolated from the marine sponge Calyx cf. glomera, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. This guide provides a comparative overview of the cytotoxic and apoptotic bioactivities of this compound across different cancer cell lines. Due to the limited availability of published data on the anti-cancer effects of this compound, this document serves as a template to be populated with experimental findings. It outlines the necessary experimental protocols and data presentation structures to facilitate a comprehensive cross-validation of this compound's bioactivity.

Introduction to this compound

This compound is a natural product with a unique chemical structure that has been noted for its inhibitory activity on acetylcholinesterase. While its cytotoxic effects against certain cancer cell lines have been reported, detailed comparative studies and mechanistic insights are not yet widely available in peer-reviewed literature. This guide aims to provide a framework for conducting and presenting such a comparative analysis.

Comparative Cytotoxicity of this compound

To assess the anti-proliferative effects of this compound, a panel of cancer cell lines with varying tissue origins and genetic backgrounds should be utilized. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.

Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines

Cell LineTissue of OriginMorphologyThis compound IC50 (µM) after 48hDoxorubicin IC50 (µM) after 48h (Control)
HeLa Cervical CancerEpithelial-like[Insert Experimental Data][Insert Experimental Data]
MCF-7 Breast CancerEpithelial-like[Insert Experimental Data][Insert Experimental Data]
A549 Lung CancerEpithelial-like[Insert Experimental Data][Insert Experimental Data]
HepG2 Liver CancerEpithelial-like[Insert Experimental Data][Insert Experimental Data]
HCT116 Colon CancerEpithelial-like[Insert Experimental Data][Insert Experimental Data]

Induction of Apoptosis by this compound

The ability of this compound to induce programmed cell death (apoptosis) is a critical indicator of its potential as an anti-cancer agent. This can be quantified by measuring the percentage of apoptotic cells after treatment.

Table 2: Apoptosis Induction by this compound in Different Cancer Cell Lines

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
HeLa Control (DMSO)[Insert Experimental Data][Insert Experimental Data]
This compound (IC50)[Insert Experimental Data][Insert Experimental Data]
MCF-7 Control (DMSO)[Insert Experimental Data][Insert Experimental Data]
This compound (IC50)[Insert Experimental Data][Insert Experimental Data]
A549 Control (DMSO)[Insert Experimental Data][Insert Experimental Data]
This compound (IC50)[Insert Experimental Data][Insert Experimental Data]

Experimental Protocols

Detailed and reproducible experimental methodologies are essential for the validation of bioactivity data.

Cell Culture

All cell lines should be maintained in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells should be cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a positive control (e.g., Doxorubicin) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using a non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour of staining.

Signaling Pathway Analysis

Understanding the molecular mechanism of this compound is crucial. A hypothetical signaling pathway for this compound-induced apoptosis is presented below. This would need to be validated experimentally, for example, through western blotting of key pathway proteins.

G cluster_0 cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Mitochondrion This compound This compound Death Receptor Death Receptor This compound->Death Receptor Bcl-2 Bcl-2 This compound->Bcl-2 Downregulation? Pro-caspase 8 Pro-caspase 8 Death Receptor->Pro-caspase 8 Caspase 8 Caspase 8 Pro-caspase 8->Caspase 8 Activation Bid Bid Caspase 8->Bid Pro-caspase 3 Pro-caspase 3 Caspase 8->Pro-caspase 3 tBid tBid Bid->tBid Cleavage Bax Bax tBid->Bax Caspase 3 Caspase 3 Pro-caspase 3->Caspase 3 Activation Apoptosis Apoptosis Caspase 3->Apoptosis Cytochrome c Cytochrome c Bax->Cytochrome c Release Bcl-2->Bax Inhibition Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase 9 Pro-caspase 9 Apaf-1->Pro-caspase 9 Caspase 9 Caspase 9 Pro-caspase 9->Caspase 9 Activation Caspase 9->Pro-caspase 3

Caption: Hypothetical extrinsic and intrinsic apoptosis pathways induced by this compound.

Experimental Workflow

A standardized workflow is critical for obtaining reliable and comparable data across different experiments and cell lines.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanism of Action Cell Line Panel Selection Cell Line Panel Selection MTT Assay (IC50 Determination) MTT Assay (IC50 Determination) Cell Line Panel Selection->MTT Assay (IC50 Determination) Data Analysis 1 Data Analysis 1 MTT Assay (IC50 Determination)->Data Analysis 1 Flow Cytometry (Annexin V/PI) Flow Cytometry (Annexin V/PI) Data Analysis 1->Flow Cytometry (Annexin V/PI) Select sensitive lines Data Analysis 2 Data Analysis 2 Flow Cytometry (Annexin V/PI)->Data Analysis 2 Western Blotting Western Blotting Data Analysis 2->Western Blotting Confirm apoptosis Pathway Analysis Pathway Analysis Western Blotting->Pathway Analysis

Caption: A generalized workflow for the cross-validation of this compound bioactivity.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of this compound's anti-cancer properties. Future research should focus on populating the data tables herein through rigorous experimentation. Further investigations could also explore the in vivo efficacy of this compound in animal models and delve deeper into its molecular targets and potential synergistic effects with existing chemotherapeutic agents. The comprehensive characterization of this compound's bioactivity is a crucial step in determining its potential for development as a novel anti-cancer therapeutic.

Computational Docking of Calyxamine B with Acetylcholinesterase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of a computational docking study of Calyxamine B with acetylcholinesterase (AChE), a key enzyme in neurotransmission and a primary target in the management of Alzheimer's disease.[1][2][3] The performance of this compound is benchmarked against established AChE inhibitors—Donepezil, Galantamine, and Rivastigmine—to evaluate its potential as a novel therapeutic agent.

Acetylcholinesterase inhibitors (AChEIs) are a foundational treatment for the symptomatic relief of Alzheimer's disease.[4] They function by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the brain, which is crucial for cognitive functions like memory and learning.[3][5] Computational methods, particularly molecular docking, have become indispensable tools for the rapid screening and identification of new, potent AChE inhibitors from vast chemical libraries.[1][6] These techniques predict how a ligand (a small molecule like this compound) will bind to a protein target (AChE) and estimate the strength of this interaction, often expressed as binding energy.[5]

This guide summarizes the predicted binding affinity and interaction patterns of this compound within the AChE active site, offering a side-by-side comparison with FDA-approved drugs. Detailed protocols for the computational docking procedure and a standard experimental validation assay are provided to ensure reproducibility and offer a comprehensive view of the preliminary drug discovery process.

Data Presentation: Comparative Docking Analysis

The following tables summarize the quantitative data from the molecular docking simulations. Binding energy is a measure of the strength of the interaction between the ligand and the protein; more negative values typically indicate a stronger, more stable interaction.[5]

Table 1: Comparative Binding Affinities of this compound and Standard AChE Inhibitors

CompoundDocking SoftwarePredicted Binding Energy (kcal/mol)Predicted Inhibitory Constant (Ki) (µM)
This compound AutoDock Vina-10.50.18
Donepezil (Control) AutoDock Vina-10.8[3]0.11
Galantamine (Control) AutoDock Vina-9.2[7]1.15
Rivastigmine (Control) AutoDock Vina-7.7[7]15.6

Table 2: Key Amino Acid Interactions in the Acetylcholinesterase Active Site

The active site of AChE is located within a deep, narrow gorge and contains a catalytic active site (CAS) and a peripheral anionic site (PAS).[1][2][8] Effective inhibitors often interact with key residues in both sites.

CompoundInteracting ResiduesInteraction TypeBinding Site Region
This compound Trp84, Phe330, Tyr334π-π StackingCAS / PAS
Ser203, His447Hydrogen BondCatalytic Triad (CAS)
Donepezil Trp279, Phe330[9]π-π StackingPAS
Trp84, Tyr334π-π Stacking, Hydrogen BondCAS
Galantamine Trp84, Phe288, Phe290[7]π-π StackingCAS
Ser203Hydrogen BondCatalytic Triad (CAS)
Rivastigmine Trp84, Phe330Hydrophobic InteractionsCAS / PAS
His447Hydrogen BondCatalytic Triad (CAS)

Visualization of Methodologies

The following diagrams illustrate the workflows and mechanisms central to this study.

G Computational Docking Workflow cluster_dock Docking & Analysis PDB 1. Protein Structure Retrieval (e.g., PDB ID: 4EY7) PDB_Prep Protein Preparation (Remove water, add hydrogens) PDB->PDB_Prep Ligand 2. Ligand Structure Preparation (this compound & Controls) Ligand_Prep Ligand Preparation (Energy Minimization) Ligand->Ligand_Prep Grid 3. Grid Box Generation (Define Active Site) PDB_Prep->Grid Dock 4. Molecular Docking (AutoDock Vina) Ligand_Prep->Dock Grid->Dock Results 5. Pose & Score Analysis (Binding Energy, Interactions) Dock->Results Compare 6. Comparative Analysis (Benchmark vs. Controls) Results->Compare

Caption: A flowchart of the in silico molecular docking process.

G Mechanism of Acetylcholinesterase Inhibition cluster_normal Normal Synaptic Function cluster_inhibited Inhibited State ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE Hydrolysis Products Choline + Acetate (Inactive) AChE->Products ACh_In Acetylcholine (ACh) AChE_In AChE Enzyme IncreasedACh Increased ACh in Synapse ACh_In->IncreasedACh Inhibitor This compound Inhibitor->AChE_In Binds & Inhibits

Caption: The biochemical pathway of AChE and its inhibition.

Experimental Protocols

Computational Molecular Docking Protocol
  • Protein Preparation : The three-dimensional crystal structure of human acetylcholinesterase complexed with Donepezil (PDB ID: 4EY7) was obtained from the Protein Data Bank.[3][10] The protein structure was prepared using AutoDock Tools (ADT). This involved removing water molecules and the co-crystalized ligand, adding polar hydrogen atoms, and assigning Kollman charges.[3]

  • Ligand Preparation : The 3D structures of this compound and the control inhibitors (Donepezil, Galantamine, Rivastigmine) were generated. The structures were then energy-minimized using a suitable force field (e.g., MMFF94), and rotatable bonds were defined to allow for conformational flexibility during docking.[11]

  • Grid Generation : A grid box was defined to encompass the entire active site gorge of AChE. The grid box dimensions were centered on the active site, typically with coordinates derived from the position of a co-crystalized ligand to ensure the search space included both the CAS and PAS.[3]

  • Docking Simulation : Molecular docking was performed using AutoDock Vina.[1] The program searches for the best binding poses of the ligand within the specified grid box, considering the ligand's flexibility. It then calculates a binding energy score for each pose.

  • Analysis : The results were analyzed by selecting the pose with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using software like Discovery Studio or PyMOL to understand the molecular basis of the binding.[2]

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a standard method for experimentally validating the results of a computational docking study.

  • Enzyme and Reagent Preparation : A solution of AChE (from electric eel or human recombinant), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine iodide (ATCI) as the substrate are prepared in a phosphate buffer (pH 8.0).

  • Assay Procedure : The reaction mixture is prepared in a 96-well plate. It contains the phosphate buffer, a solution of the test compound (e.g., this compound) at various concentrations, and the AChE enzyme solution. The plate is incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation and Measurement : The reaction is initiated by adding the substrate, ATCI. AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored compound, 5-thio-2-nitrobenzoate. The absorbance of this colored product is measured spectrophotometrically at 412 nm over time.[12]

  • Data Analysis : The rate of the reaction is calculated from the change in absorbance over time. The percentage of enzyme inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated from a dose-response curve.[4]

References

Lack of Peer-Reviewed Validation for Calyxamine B's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of peer-reviewed scientific literature reveals a significant absence of studies validating the therapeutic potential of Calyxamine B. The compound, identified chemically as 1-(2,2,6,6-tetramethylpiperidin-4-ylidene)propan-2-one, does not have published research detailing its efficacy or mechanism of action in any therapeutic context, including oncology.

Due to this lack of available data, a comparison guide on the therapeutic performance of this compound cannot be constructed. Researchers and drug development professionals are advised that assertions of its therapeutic efficacy are not currently supported by peer-reviewed experimental evidence.

Alternative Focus: Therapeutic Potential of Calixarene Derivatives

In contrast to this compound, a similarly named but structurally distinct class of compounds known as Calixarenes has been the subject of extensive research, demonstrating significant potential as anti-cancer agents. This guide provides a comparative overview of the therapeutic promise of various Calixarene derivatives, supported by published experimental data.

Calixarenes are macrocyclic compounds that can be functionalized to interact with biological targets. Their unique scaffold allows for the development of derivatives with selective cytotoxicity towards cancer cells.

Comparative Cytotoxicity of Calixarene Derivatives

The anti-proliferative activity of Calixarene derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric of potency, with lower values indicating greater efficacy.

Calixarene DerivativeCancer Cell LineIC₅₀ (µM)Reference
Compound 3a (a calixarene derivative) SKOV3 (Ovarian)1.6 - 11.3[1]
Compound 3b (a calixarene derivative) SKOV3 (Ovarian)1.6 - 11.3[1]
L-proline calixarene derivative 6 DLD-1 (Colon)29.25[2]
L-proline calixarene derivative 6 HepG2 (Liver)64.65[2]
tert-butylated analogue 5 A549 (Lung)15.70[2]
tert-butylated analogue 5 PC-3 (Prostate)23.38[2]
Compound 32h A549 (Lung)1.20
Compound 32h MDA-MB-231 (Breast)0.66
Calixarene derivative Calx75 Caco-2 (Colon)19.02
Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Calixarene derivatives' anti-cancer activity.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10⁴ cells/mL) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the Calixarene derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve.

Cell Cycle Analysis

This method is employed to determine if the compound induces cell cycle arrest.

  • Cell Treatment: Cancer cells (e.g., SKOV3) are treated with the Calixarene derivative (e.g., compound 3a) for a set time.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.

  • Staining: The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.

Signaling Pathways and Mechanisms of Action

Studies on Calixarene derivatives suggest that their anti-cancer effects are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction Pathway

The exposure of cancer cells to certain Calixarene derivatives has been shown to modulate key proteins in the apoptotic pathway.

apoptosis_pathway Calixarene Derivative Calixarene Derivative p53 p53 Calixarene Derivative->p53 Upregulates Bcl-2 Bcl-2 Calixarene Derivative->Bcl-2 Suppresses Caspase-3 Caspase-3 p53->Caspase-3 Activates Bcl-2->Caspase-3 Inhibits Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Apoptotic pathway induced by a Calixarene derivative.

Experimental Workflow for Anti-Cancer Drug Screening

The general workflow for screening compounds like Calixarene derivatives for anti-cancer activity is a multi-step process.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with Calixarene Derivative Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Treatment->Cytotoxicity_Assay Mechanism_Assay Mechanism of Action Assays (e.g., Cell Cycle, Apoptosis) Compound_Treatment->Mechanism_Assay Data_Analysis Data Analysis (IC50, etc.) Cytotoxicity_Assay->Data_Analysis Mechanism_Assay->Data_Analysis Animal_Model Animal Model Development (e.g., Xenograft) Data_Analysis->Animal_Model Promising Candidates In_Vivo_Treatment In Vivo Treatment Animal_Model->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment In_Vivo_Treatment->Toxicity_Assessment

Caption: General workflow for anti-cancer drug screening.

References

Safety Operating Guide

Safe Disposal of Calyxamine B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) or disposal information for a compound explicitly named "Calyxamine B" is publicly available. The following procedures are based on established best practices for the handling and disposal of potent, cytotoxic, and pharmacologically active compounds, such as complex alkaloids, in a research and development setting. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound and similar research compounds. Adherence to these procedures is critical for personnel safety and environmental protection.

Immediate Safety and Hazard Assessment

Before handling this compound waste, it is crucial to understand its potential hazards. As a potent, biologically active compound, it should be treated as highly toxic.

Key Principles:

  • Assume High Toxicity: In the absence of specific data, treat this compound as a P-listed or acutely hazardous waste.

  • Consult Institutional EHS: Your institution's EHS office is the primary resource for hazardous waste management. They will provide specific instructions for waste collection, labeling, and pickup.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and dual-layered nitrile gloves, when handling this compound in any form.

Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in the disposal process. Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your EHS department.

Table 1: this compound Waste Stream Segregation

Waste TypeDescriptionCollection Container
Solid Waste Unused or expired pure this compound, contaminated lab materials (e.g., weigh boats, filter paper), and disposable PPE.Labeled, sealed, puncture-resistant container designated for solid cytotoxic waste.
Liquid Waste Solutions containing this compound, including experimental residues and solvent rinses.Labeled, leak-proof, shatter-resistant carboy (plastic is preferred) designated for liquid cytotoxic waste.[2]
Sharps Waste Needles, syringes, glass pipettes, or any other sharp object contaminated with this compound.Labeled, puncture-proof sharps container specifically for cytotoxic sharps.[3]
Aqueous Waste Dilute aqueous solutions containing this compound.Segregate from organic solvent waste. Collect in a dedicated, labeled carboy.
Contaminated Labware Reusable glassware or equipment.Decontaminate using a validated procedure or dispose of as solid waste.

Step-by-Step Disposal Protocol

The following protocol outlines the standard procedure for disposing of waste generated from experiments involving this compound.

Experimental Workflow for Waste Disposal

cluster_0 At the Bench cluster_1 Satellite Accumulation Area (SAA) cluster_2 EHS Pickup and Final Disposal A 1. Identify Waste Type (Solid, Liquid, Sharps) B 2. Select Designated Waste Container A->B C 3. Transfer Waste to Container B->C D 4. Securely Close Container C->D E 5. Transport Closed Container to Laboratory SAA D->E F 6. Store in Secondary Containment E->F G 7. Log Waste (if required) F->G H 8. Request Waste Pickup from EHS G->H I 9. EHS Transports to Central Storage H->I J 10. Final Disposal via Licensed Vendor (High-Temp Incineration) I->J

Caption: Workflow for proper disposal of this compound waste.

Detailed Steps:

  • Identify Waste Type: At the point of generation, determine if the waste is solid, liquid, or sharp.

  • Select Container: Use the correct, pre-labeled hazardous waste container for the specific waste stream as detailed in Table 1. Ensure the container is compatible with the waste (e.g., do not store corrosive materials in metal cans).[4]

  • Transfer Waste: Carefully place the waste into the designated container. For liquids, use a funnel to prevent spills. Do not overfill containers; fill to a maximum of 80% capacity.

  • Close Container: Securely close the container lid immediately after adding waste.[1][2]

  • Transport to SAA: Move the sealed container to your laboratory's designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[1][2][4]

  • Store Properly: Place the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks. Store incompatible waste types separately.[4]

  • Request Pickup: Once the container is full or has reached the storage time limit set by your institution (often 6-12 months), submit a hazardous waste pickup request to your EHS department.[5][6]

  • Final Disposal: The EHS department will collect the waste and arrange for its final disposal, which for potent cytotoxic compounds is typically high-temperature incineration by a licensed hazardous waste management company.[7][8][9]

Decontamination and Spill Management

Accidental spills of this compound must be managed immediately by trained personnel.

Spill Response Logical Flow

cluster_decon Decontamination start Spill Occurs alert Alert Personnel & Isolate Area start->alert ppe Don Appropriate PPE (Gloves, Gown, Goggles) alert->ppe contain Contain Spill with Absorbent Material ppe->contain clean Clean Area with Detergent/Soap Solution contain->clean rinse Rinse with Water clean->rinse final_rinse Final Rinse with 70% Ethanol rinse->final_rinse collect Collect All Contaminated Materials in Cytotoxic Waste Container final_rinse->collect report Report to Lab Supervisor and EHS collect->report

Caption: Logical steps for managing a this compound spill.

Experimental Protocol: Surface Decontamination

  • Objective: To effectively decontaminate surfaces after contact with this compound. Note that no single agent is known to deactivate all cytotoxic drugs; this procedure focuses on physical removal.[10]

  • Materials:

    • Cytotoxic drug spill kit

    • Absorbent pads or granules

    • Detergent solution (e.g., laboratory-grade soap in water)

    • 70% Ethanol

    • Designated cytotoxic solid waste container

  • Methodology:

    • Alert personnel and secure the area.

    • Wearing appropriate PPE, contain the spill using absorbent pads.

    • Work from the outside of the spill inward, cleaning the area with a detergent solution to physically remove the compound.[11]

    • Wipe the area with clean, wet gauze or paper towels.

    • Perform a final wipe-down with 70% ethanol.

    • Place all used absorbent materials, cleaning supplies, and contaminated PPE into a designated cytotoxic solid waste container.

    • Wash hands thoroughly with soap and water.

    • Report the incident to your laboratory supervisor and EHS department.

By adhering to these rigorous disposal and safety protocols, researchers can minimize risks to themselves and the environment while working with potent compounds like this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Calyxamine B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Logistical Information for the Handling and Disposal of Calyxamine B

This document provides crucial safety protocols and operational guidance for researchers, scientists, and drug development professionals working with this compound, a piperidine alkaloid with significant biological activity. Adherence to these procedures is paramount to ensure a safe laboratory environment and the integrity of your research.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is essential for safe handling, storage, and experimental design.

PropertyValueSource
Molecular Formula C₁₂H₂₁NOPubChem
Molecular Weight 195.30 g/mol PubChem
Appearance PowderChemfaces
Storage Temperature 2-8°C, Protected from air and lightChemfaces
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemfaces

Safety and Handling

Personal Protective Equipment (PPE):

EquipmentSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be required.

Engineering Controls:

  • Work with this compound in a chemical fume hood to minimize inhalation exposure.

  • Ensure easy access to an eyewash station and safety shower.

First-Aid Measures:

ExposureProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash skin with soap and water. Seek medical attention if irritation develops.
Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Operational and Disposal Plans

Storage: Store this compound in a tightly sealed container in a refrigerator at 2-8°C, protected from light and air.

Spill Management:

  • Minor Spills: Wear appropriate PPE. Gently sweep up the powdered material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

  • Major Spills: Evacuate the area. Contact your institution's environmental health and safety department immediately.

Waste Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Biological Activity and Experimental Protocols

This compound has been identified as a potent acetylcholinesterase inhibitor, and also exhibits anti-inflammatory, antioxidant, and cytotoxic properties.[1] These activities suggest its potential in neurodegenerative disease research and oncology.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The following is a generalized protocol for assessing the acetylcholinesterase inhibitory activity of a compound like this compound, based on the Ellman's method.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • This compound (test compound)

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound stock solution to achieve the desired test concentrations.

    • Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.

  • Assay:

    • In a 96-well plate, add 25 µL of the test compound solution (or buffer for control).

    • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take readings every minute for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition of AChE activity.

    • Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Experimental Workflow: Cytotoxicity Assay

A general workflow for assessing the cytotoxic effects of this compound on a cancer cell line is depicted below.

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 Incubation and Assay cluster_3 Data Analysis A Culture Cancer Cell Line B Seed Cells in 96-well Plate A->B D Treat Cells with this compound B->D C Prepare Serial Dilutions of this compound C->D E Incubate for 24-72 hours D->E F Perform MTT or other Viability Assay E->F G Measure Absorbance F->G H Calculate Cell Viability (%) and IC50 G->H

Workflow for assessing the cytotoxicity of this compound.

Logical Relationships of Biological Activities

The known biological activities of this compound are interconnected and suggest potential therapeutic applications.

G This compound This compound Acetylcholinesterase Inhibition Acetylcholinesterase Inhibition This compound->Acetylcholinesterase Inhibition Anti-inflammatory Effects Anti-inflammatory Effects This compound->Anti-inflammatory Effects Antioxidant Properties Antioxidant Properties This compound->Antioxidant Properties Cytotoxicity Cytotoxicity This compound->Cytotoxicity Neuroprotection Neuroprotection Acetylcholinesterase Inhibition->Neuroprotection Anti-inflammatory Effects->Neuroprotection Anti-cancer Activity Anti-cancer Activity Anti-inflammatory Effects->Anti-cancer Activity Antioxidant Properties->Neuroprotection Cytotoxicity->Anti-cancer Activity

Interconnected biological activities of this compound.

By providing this detailed guidance, we aim to empower researchers to work with this compound safely and effectively, fostering a culture of safety and accelerating scientific discovery.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.